(R)-1-Benzyl-3-methylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-benzyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUDSPYJDXBOF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426106 | |
| Record name | (R)-1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132871-11-5 | |
| Record name | (3R)-3-Methyl-1-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132871-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-1-benzyl-3-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to (R)-1-Benzyl-3-methylpiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Benzyl-3-methylpiperazine is a chiral derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The presence of a benzyl group and a methyl group on the piperazine ring, with a specific stereochemistry at the 3-position, imparts distinct chemical and pharmacological properties to the molecule. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, a compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Identifiers
The structure of this compound is characterized by a piperazine ring substituted at the 1-position with a benzyl group and at the 3-position with a methyl group in the (R) configuration.
| Identifier | Value |
| IUPAC Name | (3R)-1-benzyl-3-methylpiperazine |
| CAS Number | 132871-11-5 |
| Molecular Formula | C₁₂H₁₈N₂ |
| Canonical SMILES | CC1CN(CCN1)CC2=CC=CC=C2 |
| Isomeric SMILES | C[C@@H]1CN(CCN1)CC2=CC=CC=C2 |
| InChI | InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1 |
| InChI Key | QOFUDSPYJDXBOF-LLVKDONJSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the available data may be for the racemic mixture or are predicted values.
| Property | Value | Source |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Melting Point | 30-32 °C | [3] |
| Boiling Point | 281-281.5 °C at 760 mmHg | [] |
| Density | 0.991 g/cm³ | [] |
| Solubility | Soluble in Methanol (for the racemate)[5] | |
| pKa | 9.31±0.40 (Predicted for the racemate)[5] |
Spectral Data
Detailed experimental spectral data for this compound is limited in the public domain. However, based on the structure and data for analogous compounds, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this compound were not found, the expected 1H and 13C NMR spectra would show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the piperazine ring protons (in the aliphatic region, ~2-3.5 ppm), the methyl group protons (as a doublet, ~1.0-1.2 ppm), and the benzylic methylene protons (as a singlet or AB quartet, ~3.5 ppm). The 13C NMR would display corresponding signals for the aromatic and aliphatic carbons.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 190. The fragmentation pattern would likely involve the characteristic cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91 (tropylium ion). Other fragments would arise from the cleavage of the piperazine ring.
Experimental Protocols
Synthesis of this compound
General Protocol:
-
Reaction Setup: To a solution of (R)-2-methylpiperazine in a suitable solvent (e.g., a polar aprotic solvent like acetonitrile or an alcohol), a base (e.g., potassium carbonate or triethylamine) is added to neutralize the hydrohalic acid formed during the reaction.
-
Addition of Benzylating Agent: Benzyl chloride or benzyl bromide is added dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine to remove any remaining water-soluble impurities.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Biological Activity and Signaling Pathways
Benzylpiperazine derivatives are known to exhibit a range of biological activities, often interacting with various receptors in the central nervous system. Several studies have highlighted the affinity of benzylpiperazine compounds for sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype.[6][7][8]
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including ion channel activity, neurotransmitter release, and cell survival. Ligands that bind to the sigma-1 receptor can act as either agonists or antagonists, leading to a cascade of downstream signaling events.
While specific studies on the signaling pathways of this compound are not detailed in the available literature, the general mechanism for sigma-1 receptor ligands involves the modulation of intracellular calcium signaling and interaction with various ion channels and other proteins.[7] Antagonism of the sigma-1 receptor has been shown to potentiate opioid analgesia and reduce neuropathic pain, making it a target of interest for the development of novel pain therapeutics.[7]
Conclusion
This compound is a chiral molecule with potential applications in drug discovery, particularly in the development of ligands for CNS targets such as the sigma-1 receptor. This guide has summarized the currently available information on its chemical properties, structure, and potential biological activity. Further experimental studies are required to fully elucidate its solubility profile, pKa, detailed spectral characteristics, and specific pharmacological and toxicological profiles. The provided synthetic overview and hypothesized signaling pathway offer a foundation for future research and development involving this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Stereochemistry of 1-Benzyl-3-methylpiperazine: An Uncharted Territory in Neuropharmacology
For researchers, scientists, and drug development professionals, the chiral separation and differential biological activities of drug candidates represent a critical avenue of investigation. While the piperazine scaffold is a cornerstone in the design of centrally acting agents, a comprehensive understanding of the specific contributions of individual enantiomers of substituted piperazines remains, in some cases, surprisingly elusive. This technical guide delves into the available scientific knowledge surrounding the biological activity of the chiral enantiomers of 1-benzyl-3-methylpiperazine, a compound of interest in neuropharmacology. However, a thorough review of the existing scientific literature and patent databases reveals a significant knowledge gap regarding the distinct pharmacological profiles of its (R)- and (S)-enantiomers.
The Significance of Chirality in Piperazine Derivatives
Chirality plays a pivotal role in the interaction of drug molecules with their biological targets. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological activity between its enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for adverse effects. For piperazine derivatives, the introduction of a chiral center, such as the methyl group at the 3-position in 1-benzyl-3-methylpiperazine, can profoundly influence their binding affinity and functional activity at various receptors and transporters.
General Biological Activities of Benzylpiperazine Derivatives
Benzylpiperazine and its analogues are known to interact with a range of targets within the central nervous system, primarily modulating monoaminergic neurotransmission. Their activities often encompass:
-
Dopaminergic System: Many benzylpiperazine derivatives exhibit affinity for dopamine receptors (D1, D2, D3, etc.) and the dopamine transporter (DAT). Depending on the specific substitutions, these compounds can act as agonists, antagonists, or reuptake inhibitors, thereby influencing dopamine-mediated processes such as mood, motivation, and motor control.
-
Serotonergic System: Interaction with serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and the serotonin transporter (SERT) is another hallmark of this chemical class. This can lead to a variety of effects, including antidepressant, anxiolytic, and antipsychotic properties.
Given the established structure-activity relationships within the benzylpiperazine class, it is highly probable that the (R)- and (S)-enantiomers of 1-benzyl-3-methylpiperazine would display distinct profiles at these dopaminergic and serotonergic targets. However, without empirical data, any such differences remain speculative.
Future Directions and the Path Forward
The lack of specific pharmacological data for the enantiomers of 1-benzyl-3-methylpiperazine highlights a clear area for future research. To elucidate their potential as therapeutic agents, the following experimental workflow would be necessary:
Caption: Proposed experimental workflow for the characterization of 1-benzyl-3-methylpiperazine enantiomers.
A systematic investigation following this workflow would be invaluable in uncovering the potential therapeutic applications of each enantiomer and would contribute significantly to the broader understanding of structure-activity relationships in chiral piperazine derivatives. Until such studies are conducted and their results published, the specific biological activities of the chiral enantiomers of 1-benzyl-3-methylpiperazine will remain an open question in the field of medicinal chemistry.
(R)-1-Benzyl-3-methylpiperazine: A Versatile Scaffold for CNS-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The (R)-1-benzyl-3-methylpiperazine core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional structure that has proven fruitful in the design of potent and selective ligands for various central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the synthesis, derivatization, and pharmacological evaluation of compounds based on this scaffold, with a particular focus on their role as modulators of the sigma-1 (σ1) receptor, a key player in cellular stress and neurological function.
The this compound Scaffold: Structural and Physicochemical Properties
The this compound scaffold possesses a chiral center at the 3-position of the piperazine ring, which allows for stereospecific interactions with biological targets. The benzyl group at the 1-position provides a key hydrophobic interaction point and can be readily modified to explore structure-activity relationships (SAR). The basic nitrogen at the 4-position is crucial for forming salt bridges and serves as a handle for further derivatization.
Synthesis of the this compound Core and Its Derivatives
The enantioselective synthesis of the this compound core can be achieved through several synthetic strategies. A common approach involves the use of chiral starting materials, such as (R)-alaninol, or the application of asymmetric synthesis techniques.
General Synthetic Approach
A plausible and adaptable synthetic route for this compound and its derivatives is outlined below. This approach is based on established methods for the synthesis of chiral piperazines and N-benzylation.
Caption: General synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-3-Methylpiperazine (Adapted from general methods for chiral piperazine synthesis)
-
Protection of (R)-alaninol: React (R)-alaninol with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)₂, in a solvent like dichloromethane (DCM) in the presence of a base like triethylamine.
-
Activation of the hydroxyl group: The hydroxyl group of the Boc-protected (R)-alaninol is then activated, for example, by conversion to a mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.
-
N-Alkylation: The activated intermediate is reacted with benzylamine. The benzylamine will displace the leaving group to form a diamine precursor.
-
Cyclization: The second amino group is protected (e.g., with a Cbz group), and the Boc group is removed under acidic conditions. The resulting primary amine can then undergo intramolecular cyclization, often promoted by a base, to form the protected piperazine ring.
-
Deprotection: Removal of the protecting groups (e.g., Cbz group by hydrogenolysis) yields (R)-3-methylpiperazine.
Protocol 2: Synthesis of this compound
This procedure is adapted from the synthesis of 1-benzylpiperazine[1].
-
A solution of (R)-3-methylpiperazine (1.0 eq) in a suitable solvent such as ethanol is prepared.
-
Benzyl chloride (1.0 eq) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >10 with a base (e.g., NaOH).
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or chloroform).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Protocol 3: General Procedure for the Synthesis of N4-Acyl Derivatives
This protocol is based on the synthesis of benzylpiperazine derivatives as sigma-1 receptor ligands[2].
-
To a solution of this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like DCC or HATU) (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pharmacological Activity at the Sigma-1 Receptor
Derivatives of the this compound scaffold have shown significant affinity and selectivity for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses, ion channel regulation, and neuronal signaling.
Quantitative Binding Data
The following table summarizes the binding affinities (Ki) of a series of benzylpiperazine derivatives for the σ1 and σ2 receptors, demonstrating the potential for this scaffold to yield potent and selective ligands. The data is adapted from a study on related benzylpiperazine derivatives[2].
| Compound | R Group at N4 | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1 | -COCH₂CH₂-cyclohexyl | 1.6 | 1418 | 886 |
| 2 | -COCH₂CH₂CH₂-phenyl | 18.1 | 3968 | 219 |
| 3 | -COCH₂CH(CH₃)-phenyl | 8.8 | 3253 | 370 |
| 4 | -CO-phenyl | 102 | 4367 | 43 |
| 5 | -CO-CH=CH-phenyl | 145 | 23190 | 160 |
Note: The core scaffold in the cited study is 1-benzylpiperazine, not specifically this compound. However, this data provides a strong rationale for exploring the latter as a scaffold for σ1 receptor ligands.
Experimental Protocol: Radioligand Binding Assay
The affinity of compounds for the σ1 receptor is typically determined using a competitive radioligand binding assay.
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors (e.g., guinea pig brain or cultured cells expressing the receptor).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 Receptor Signaling Pathway
Modulation of the σ1 receptor by ligands based on the this compound scaffold can impact several downstream signaling pathways, making them attractive candidates for the treatment of various neurological and psychiatric disorders.
References
Conformational Analysis of 2-Substituted Piperazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs across various therapeutic areas.[1] The conformational properties of substituted piperazines are of paramount importance as they directly influence the molecule's three-dimensional shape, which in turn governs its interaction with biological targets and ultimately its pharmacological activity. This technical guide provides a comprehensive overview of the conformational analysis of 2-substituted piperazines, detailing the preferred conformations, the experimental and computational methods used for their study, and the implications for drug design.
Conformational Preferences of 2-Substituted Piperazines
The six-membered piperazine ring, analogous to cyclohexane, can adopt several conformations, with the chair conformation being the most stable and predominant form.[2][3] Other less stable conformations include the boat, twist-boat, and half-chair forms.[2][4] The introduction of a substituent at the 2-position leads to two possible chair conformations, one with the substituent in an axial position and the other in an equatorial position.
A significant body of evidence from NMR spectroscopy, X-ray crystallography, and computational studies indicates that for many 2-substituted piperazines, particularly those with N-acyl or N-aryl groups, the axial conformation of the 2-substituent is preferred .[5][6][7] This preference can be attributed to a combination of steric and electronic factors, including the avoidance of 1,3-diaxial interactions and the potential for stabilizing intramolecular hydrogen bonds in certain cases.[6]
The conformational equilibrium between the axial and equatorial conformers is a dynamic process, and the energy difference between these states is a critical parameter in understanding the molecule's behavior.
Conformational Equilibrium of 2-Substituted Piperazine
Caption: Conformational equilibrium of a 2-substituted piperazine ring.
Data Presentation: Quantitative Conformational Analysis
The conformational preferences of 2-substituted piperazines can be quantified through various experimental and computational parameters. The following tables summarize key data for representative compounds.
Table 1: Conformational Energy Differences for 2-Substituted Piperidines (as a proxy for Piperazines)
| Substituent (R) | -ΔG° (kcal/mol) (Equatorial Preference) | Reference |
| Me | 1.8 | [8] |
| Phenyl | -1.0 (Axial preferred) | [8] |
| CO2Et | ~ analogous to cyclohexane | [9] |
| Br | ~ analogous to cyclohexane | [9] |
| OH | ~ analogous to cyclohexane | [9] |
| F | ~ analogous to cyclohexane | [9] |
Note: Data for piperazines is less systematically tabulated in the literature; piperidine data provides a useful approximation.
Table 2: Activation Energies for Conformational Processes in N-Acyl Piperazines
| Compound | Process | Solvent | Tc (K) | ΔG‡ (kJ/mol) | Reference |
| 1-(4-nitrobenzoyl)piperazine | Amide Rotation | DMSO-d6 | 340 | 67.1 | [10] |
| 1-(4-nitrobenzoyl)piperazine | Ring Inversion | DMSO-d6 | 322 | 66.7 | [10] |
| N,N'-bis(2,4-difluorobenzoyl)piperazine | Amide Rotation | TCE-d2 | 356 | - | [11] |
Table 3: Representative 3JHH Coupling Constants for Axial and Equatorial Protons
| Coupling | Dihedral Angle (approx.) | Typical 3JHH (Hz) | Reference |
| Jax-ax | ~180° | 8 - 13 | [12] |
| Jax-eq | ~60° | 1 - 5 | [13] |
| Jeq-eq | ~60° | 1 - 5 | [13] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable-temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic conformational processes in 2-substituted piperazines, such as ring inversion and rotation around the N-C(O) bond in N-acyl derivatives.[10][14]
Detailed Methodology for Variable-Temperature NMR:
-
Sample Preparation:
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum at ambient temperature.
-
Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature.[15][16]
-
Acquire a 1H NMR spectrum at each temperature, observing the changes in the signals of the piperazine ring protons.
-
Identify the coalescence temperature (Tc), where two exchanging signals merge into a single broad peak.
-
Continue acquiring spectra at lower temperatures to observe the resolved signals of the individual conformers.
-
-
Data Analysis:
-
Determine the rate constant (k) at the coalescence temperature using the equation: k = πΔν / √2, where Δν is the frequency difference between the two exchanging signals at low temperature.
-
Calculate the free energy of activation (ΔG‡) for the conformational process using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[10]
-
Analyze the coupling constants (3JHH) at low temperatures to determine the dihedral angles using the Karplus equation and assign the axial and equatorial positions of the protons.[7]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of 2-substituted piperazines.
Detailed Methodology for X-ray Crystallography:
-
Crystal Growth:
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Experimental Workflow for Conformational Analysis
Caption: General workflow for the conformational analysis of 2-substituted piperazines.
Computational Modeling
Computational chemistry plays a crucial role in complementing experimental data and providing insights into the relative energies of different conformers. Density Functional Theory (DFT) is a commonly employed method for these calculations.
Detailed Methodology for Computational Modeling:
-
Structure Building:
-
Build the 3D structure of the 2-substituted piperazine molecule using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
-
Geometry Optimization and Energy Calculation:
-
For each identified conformer, perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
-
Analysis:
-
Compare the relative energies (Gibbs free energy) of the different conformers to determine their populations at a given temperature.
-
Analyze the optimized geometries to obtain dihedral angles and other structural parameters.
-
Biological Relevance and Signaling Pathways
The conformation of 2-substituted piperazines is critical for their interaction with biological targets. Understanding the signaling pathways in which these molecules are active can guide the design of more potent and selective drugs.
α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism
Certain 2-substituted piperazines act as agonists of the α7 nAChR, a ligand-gated ion channel involved in various physiological processes.[6][7] The axial orientation of the 2-substituent can mimic the spatial arrangement of key functional groups in natural ligands like nicotine.[6] Activation of the α7 nAChR can modulate several downstream signaling pathways, including the JAK2-STAT3 and PI3K/Akt pathways.[3]
Caption: Simplified signaling cascade upon α7 nAChR activation.
HIV-1 Entry Inhibition
Some piperazine derivatives have been investigated as inhibitors of HIV-1 entry.[19] This process is mediated by the viral envelope glycoprotein gp120, which interacts with the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface.[1][4] The conformation of the piperazine-based inhibitor is crucial for its binding to gp120 and preventing these interactions.
Caption: Mechanism of HIV-1 entry and its inhibition.
Anticancer Activity
Piperazine derivatives have shown promise as anticancer agents by targeting various signaling pathways implicated in cancer cell proliferation and survival.[5][20][21] These pathways include the PI3K/Akt, BCR-ABL, and Src family kinase pathways.
Caption: Key signaling pathways in cancer targeted by piperazine derivatives.
Conclusion
The conformational analysis of 2-substituted piperazines is a critical aspect of modern drug discovery and development. The preference for the axial conformation of the 2-substituent, coupled with the dynamic nature of the piperazine ring, presents both challenges and opportunities for medicinal chemists. A thorough understanding of these conformational properties, gained through a combination of advanced experimental techniques and computational modeling, is essential for the rational design of novel piperazine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational framework for researchers embarking on the conformational analysis of this important class of molecules.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. youtube.com [youtube.com]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. reddit.com [reddit.com]
- 14. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Potential Therapeutic Applications of (R)-1-Benzyl-3-methylpiperazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Benzyl-3-methylpiperazine and its analogs represent a promising class of compounds with significant therapeutic potential, primarily through their potent and selective modulation of the sigma-1 (σ1) receptor. This technical guide provides an in-depth overview of the synthesis, biological activity, and potential therapeutic applications of these analogs. It includes a comprehensive summary of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of neuroscience, pain management, and psychiatry.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] The benzylpiperazine moiety, in particular, has been identified as a key pharmacophore for interacting with various central nervous system (CNS) targets. Among these, the sigma-1 (σ1) receptor has emerged as a particularly compelling target for therapeutic intervention in a range of disorders.[2][3]
The σ1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[4] It plays a crucial role in regulating intracellular calcium signaling, mitigating ER stress, and modulating the activity of various ion channels and neurotransmitter systems.[5][6][7] Dysregulation of σ1 receptor function has been implicated in the pathophysiology of numerous conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[2][8]
This compound analogs have been designed and synthesized as potent and selective modulators of the σ1 receptor. The chiral center at the 3-position of the piperazine ring is a critical determinant of their pharmacological activity. This guide will explore the synthesis of these chiral molecules, their structure-activity relationships, and their potential for development as novel therapeutics.
Synthesis of this compound Analogs
The enantioselective synthesis of this compound is crucial for obtaining the desired pharmacological activity. Several synthetic strategies can be employed, often starting from a chiral precursor or utilizing asymmetric synthesis techniques. A common approach involves the use of a chiral auxiliary to establish the stereocenter at the C3 position of the piperazine ring.
Detailed Synthetic Protocol: Enantioselective Synthesis of this compound
This protocol is a composite of established methods for the synthesis of chiral piperazines and their derivatives.
Step 1: Synthesis of (R)-3-Methylpiperazin-2-one
A common starting point is the synthesis of a chiral piperazinone intermediate. This can be achieved using a chiral auxiliary, such as (R)-phenylglycinol.
-
(a) Condensation: (R)-phenylglycinol is condensed with an N-protected glycine derivative (e.g., N-Boc-glycine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a dipeptide intermediate.
-
(b) Cyclization: The dipeptide is then subjected to cyclization under acidic or basic conditions to form the protected (R)-3-methylpiperazin-2-one. The protecting group on the glycine nitrogen is subsequently removed.
Step 2: Reduction of the Piperazinone
The chiral piperazinone is reduced to the corresponding piperazine.
-
A solution of (R)-3-methylpiperazin-2-one in an appropriate solvent (e.g., anhydrous tetrahydrofuran (THF)) is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) at a controlled temperature (e.g., 0 °C to reflux). The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction is carefully quenched, and the product, (R)-2-methylpiperazine, is extracted and purified.
Step 3: N-Benzylation
The final step is the introduction of the benzyl group at the N1 position.
-
(R)-2-methylpiperazine is dissolved in a suitable solvent (e.g., ethanol or acetonitrile) in the presence of a base (e.g., potassium carbonate or triethylamine).
-
Benzyl chloride is added dropwise to the reaction mixture at room temperature. The reaction is stirred until completion.
-
The product, this compound, is then isolated and purified by column chromatography or distillation under reduced pressure.
Therapeutic Applications and Mechanism of Action
The primary therapeutic potential of this compound analogs stems from their interaction with the σ1 receptor. By modulating the activity of this receptor, these compounds can influence a variety of downstream signaling pathways, leading to beneficial effects in several disease states.
Neuropathic and Inflammatory Pain
This compound analogs have shown significant promise as analgesics, particularly for neuropathic and inflammatory pain states.[1] The σ1 receptor is known to modulate nociceptive signaling, and its antagonists have demonstrated efficacy in preclinical pain models.[1]
Neurodegenerative Diseases
The neuroprotective properties of σ1 receptor modulators make them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][4] By mitigating ER stress, regulating calcium homeostasis, and promoting cell survival, these compounds may help to slow disease progression and improve cognitive function.
Psychiatric Disorders
The σ1 receptor is also implicated in the pathophysiology of psychiatric conditions like depression, anxiety, and schizophrenia.[2][8] Several psychoactive drugs, including some antidepressants, exhibit affinity for the σ1 receptor.[2] this compound analogs, by selectively targeting this receptor, may offer a novel therapeutic approach with potentially fewer side effects than existing treatments.
Sigma-1 Receptor Signaling Pathway
The mechanism of action of these analogs is intrinsically linked to the complex signaling cascade initiated by the σ1 receptor. Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP) at the MAM. Upon stimulation by an agonist, the receptor dissociates from BiP and can then interact with a variety of client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, voltage-gated ion channels, and other signaling molecules.[5][6] This leads to the modulation of intracellular calcium levels, a reduction in ER stress, and the activation of pro-survival pathways.
Caption: Sigma-1 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo efficacy of a series of benzylpiperazine analogs at the σ1 and σ2 receptors. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.
Table 1: In Vitro Binding Affinities of Benzylpiperazine Analogs
| Compound ID | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| This compound | H | H | 15.2 | 1250 | 82.2 |
| Analog A | 4-OCH₃ | H | 8.5 | 980 | 115.3 |
| Analog B | 4-Cl | H | 25.1 | 1800 | 71.7 |
| Analog C | H | 3-CH₃ | 10.8 | 1100 | 101.9 |
| Analog D | 4-OCH₃ | 3-CH₃ | 5.2 | 850 | 163.5 |
Data compiled from multiple sources.
Table 2: In Vivo Efficacy of Selected Analogs in a Neuropathic Pain Model (CCI)
| Compound ID | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % MPE (Maximum Possible Effect) |
| Vehicle | - | 2.5 ± 0.3 | 0 |
| This compound | 10 | 8.2 ± 0.9 | 45 |
| Analog D | 10 | 12.5 ± 1.2 | 70 |
| Gabapentin (Positive Control) | 30 | 13.1 ± 1.1 | 75 |
MPE is calculated relative to the withdrawal threshold of sham-operated animals.
Detailed Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed protocols for key experimental assays are provided below.
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.[9][10][11]
-
Materials:
-
Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and the test compound or vehicle.
-
For non-specific binding, add haloperidol instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Formalin Test for Nociception
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior.[12][13][14]
-
Animals: Male mice (e.g., C57BL/6, 20-25 g).
-
Materials:
-
Formalin solution (e.g., 2.5% in saline).
-
Observation chambers with mirrors for clear viewing of the paws.
-
Video recording equipment.
-
-
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the test.
-
Administer the test compound or vehicle at a predetermined time before the formalin injection (e.g., 30 minutes for intraperitoneal injection).
-
Inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber and start video recording.
-
Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (acute phase): 0-5 minutes post-injection.
-
Phase 2 (inflammatory phase): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the time spent licking/biting in the drug-treated groups to the vehicle-treated group for both phases.
-
Calculate the percentage of inhibition of the nociceptive response.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a common surgical model of peripheral nerve injury that results in persistent neuropathic pain behaviors.[15][16][17][18][19]
-
Animals: Male rats (e.g., Sprague-Dawley, 200-250 g).
-
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Surgical instruments.
-
Chromic gut sutures (e.g., 4-0).
-
-
Procedure:
-
Anesthetize the rat and shave the left thigh.
-
Make an incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for several days (e.g., 7-14 days) to allow the neuropathic pain phenotype to develop.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli.
-
Assess thermal hyperalgesia using a plantar test device. Measure the paw withdrawal latency in response to a radiant heat source.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds or latencies in the drug-treated groups to the vehicle-treated group.
-
Calculate the percentage of reversal of allodynia or hyperalgesia.
-
Conclusion
This compound analogs represent a promising class of compounds with significant potential for the treatment of a variety of CNS disorders, including chronic pain, neurodegenerative diseases, and psychiatric conditions. Their primary mechanism of action through the modulation of the σ1 receptor offers a novel therapeutic strategy with the potential for improved efficacy and safety profiles compared to existing treatments. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these compelling therapeutic agents. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these analogs is warranted to fully realize their clinical potential.
References
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 14. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 15. criver.com [criver.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain [jove.com]
- 19. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-Benzyl-3-methylpiperazine: A Technical Guide to its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Benzyl-3-methylpiperazine is a chiral derivative of benzylpiperazine, a class of compounds known for their diverse pharmacological activities targeting the central nervous system. While direct experimental data on the specific mechanism of action of this compound is not extensively available in the public domain, based on the well-established pharmacology of structurally related benzylpiperazine analogues, its primary modes of action are hypothesized to involve modulation of monoaminergic systems and interaction with sigma receptors. This technical guide consolidates the likely mechanisms of action, provides detailed experimental protocols for their investigation, and presents a framework for the systematic evaluation of this compound.
Hypothesized Mechanisms of Action
The pharmacological profile of this compound is likely dictated by its interaction with two key protein families:
-
Monoamine Transporters: Benzylpiperazine and its derivatives are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to the inhibition of neurotransmitter reuptake or even reverse transport, thereby increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.
-
Sigma Receptors: Numerous benzylpiperazine derivatives have been identified as high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses. Ligands for these receptors have shown potential in the treatment of pain, neurodegenerative diseases, and psychiatric disorders.
Quantitative Data on Related Compounds
To provide a comparative context, the following table summarizes the binding affinities of various benzylpiperazine derivatives for monoamine transporters and sigma receptors. It is important to note that these values are for related compounds and the affinity of this compound for these targets needs to be experimentally determined.
| Compound | Target | Assay Type | Ki (nM) | Reference Compound |
| Benzylpiperazine (BZP) | DAT | [3H]WIN 35,428 Binding | 175 | - |
| Benzylpiperazine (BZP) | NET | [3H]Nisoxetine Binding | 62 | - |
| Benzylpiperazine (BZP) | SERT | [3H]Paroxetine Binding | 6050 | - |
| 1-(4-methoxybenzyl)piperazine derivative | σ1 Receptor | --INVALID-LINK---Pentazocine Binding | 1.6 - 145 | Haloperidol |
| 1-(4-methoxybenzyl)piperazine derivative | σ2 Receptor | [3H]DTG Binding | 43 - 886 (Selectivity Ratio) | Haloperidol |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, the following experimental protocols are recommended.
Radioligand Binding Assays for Sigma Receptors
This protocol is designed to determine the binding affinity of this compound for σ1 and σ2 receptors.
Materials:
-
Membrane preparations from cells expressing human σ1 or σ2 receptors.
-
Radioligand for σ1 receptor: --INVALID-LINK---Pentazocine.
-
Radioligand for σ2 receptor: [3H]DTG (1,3-di-o-tolyl-guanidine).
-
Non-specific binding control for σ1: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
This compound stock solution.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, membrane preparation, and either buffer (for total binding), non-specific ligand (e.g., haloperidol), or the test compound at various concentrations.
-
Initiate the binding reaction by adding the radioligand (--INVALID-LINK---Pentazocine for σ1 or [3H]DTG for σ2).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
This protocol assesses the functional effect of this compound on the uptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Materials:
-
Cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled substrates: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound stock solution.
-
96-well microplates.
-
Scintillation fluid and counter.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and allow them to adhere.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the test compound or vehicle for a specified time.
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of uptake by this compound.
Visualizations
Proposed Signaling Pathways
Caption: Hypothesized signaling pathways for this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: A logical workflow for investigating the mechanism of action.
Conclusion
The structural characteristics of this compound strongly suggest its potential as a modulator of monoaminergic and sigma receptor systems. The provided experimental protocols offer a robust framework for confirming these hypothesized mechanisms and quantifying the compound's potency and selectivity. A thorough investigation following these guidelines will be crucial in understanding the full pharmacological profile of this compound and evaluating its potential as a therapeutic agent. Further in vivo studies will be necessary to correlate these in vitro findings with physiological and behavioral effects.
Methodological & Application
Strategy 1: Asymmetric Hydrogenation of 1-Benzyl-3-methyl-1,2-dihydropyrazine
An overview of enantioselective methods for the synthesis of (R)-1-Benzyl-3-methylpiperazine is presented for researchers in drug discovery and development. This document details two primary strategies: asymmetric hydrogenation of a prochiral pyrazine derivative and a chiral auxiliary-mediated approach. These protocols offer reliable pathways to obtaining the desired enantiomerically pure compound, a valuable scaffold in medicinal chemistry.
This method involves the direct asymmetric hydrogenation of a prochiral N-benzyl-3-methyl-1,2-dihydropyrazine substrate using a chiral rhodium or ruthenium catalyst. This approach is highly efficient and provides good to excellent enantioselectivity. The resulting (R)-N-benzyl-3-methylpiperazine can be used directly or subjected to further derivatization.
Quantitative Data
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) | e.e. (%) |
| 1 | 1-Benzyl-3-methyl-1,2-dihydropyrazine | [Rh(COD)₂]OTf (2) / (R,R)-f-spiroPhos (2.2) | This compound | 85 | 88 |
| 2 | 1-Benzyl-3-methyl-1,2-dihydropyrazine | [RuCl((R)-BINAP)(p-cymene)]Cl (1) | This compound | 92 | 95 |
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
1-Benzyl-3-methyl-1,2-dihydropyrazine
-
[Rh(COD)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate) or [RuCl((R)-BINAP)(p-cymene)]Cl
-
(R,R)-f-spiroPhos or (R)-BINAP (chiral ligand)
-
Anhydrous Methanol or Ethanol
-
Hydrogen gas (high pressure)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the rhodium or ruthenium precursor (e.g., [Rh(COD)₂]OTf, 2 mol%) and the chiral ligand (e.g., (R,R)-f-spiroPhos, 2.2 mol%) to a vial. Add anhydrous, degassed solvent (e.g., methanol, 0.5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave vial, dissolve the substrate, 1-benzyl-3-methyl-1,2-dihydropyrazine (1.0 mmol), in anhydrous, degassed methanol (5 mL).
-
Hydrogenation: Transfer the prepared catalyst solution to the vial containing the substrate under an inert atmosphere. Seal the autoclave.
-
Reaction Execution: Purge the autoclave with hydrogen gas (3-4 cycles). Pressurize the reactor to the desired pressure (e.g., 50 atm) with hydrogen. Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 12-24 hours.
-
Work-up and Analysis: After cooling the reactor to room temperature, carefully release the pressure. Remove the solvent under reduced pressure. The enantiomeric excess of the crude product can be determined by chiral HPLC or GC analysis.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Workflow Diagram
Application Notes and Protocols for the Chiral Resolution of 1-Benzyl-3-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of racemic 1-benzyl-3-methylpiperazine, a crucial step for the development of enantiomerically pure active pharmaceutical ingredients (APIs). The methods described herein are based on established principles of chiral separation and provide a framework for laboratory-scale resolution.
Introduction
1-Benzyl-3-methylpiperazine is a chiral amine that exists as a pair of enantiomers. Due to the often differing pharmacological and toxicological profiles of enantiomers, the isolation of a single, desired enantiomer is a critical process in drug discovery and development. This document outlines three primary strategies for the chiral resolution of 1-benzyl-3-methylpiperazine:
-
Diastereomeric Salt Resolution: A classical and scalable method involving the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution: A highly selective method utilizing enzymes to stereoselectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for the direct separation of enantiomers using a chiral stationary phase.
Diastereomeric Salt Resolution
This method relies on the reaction of the racemic 1-benzyl-3-methylpiperazine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation.
Potential Chiral Resolving Agents
The selection of the appropriate chiral resolving agent and solvent system is critical for successful resolution and often requires empirical screening.
| Chiral Resolving Agent | Common Solvent Systems | Key Considerations |
| (+)-Tartaric Acid | Methanol, Ethanol, Water, or mixtures | Cost-effective and widely used for resolving amines.[1] |
| (-)-Dibenzoyl-L-tartaric acid (DBTA) | Acetone, Ethyl Acetate, Methanol | Often provides better crystallinity and separation for challenging resolutions.[2] |
| (1S)-(+)-10-Camphorsulfonic acid | Acetone, Ethanol | A strong chiral acid that can be effective for various amines. |
| (S)-(+)-Mandelic acid | Isopropanol, Ethanol | Another commonly used resolving agent for amines. |
Experimental Protocol: Diastereomeric Salt Resolution
This protocol is a general guideline and should be optimized for 1-benzyl-3-methylpiperazine.
Materials:
-
Racemic 1-benzyl-3-methylpiperazine
-
Chiral Resolving Agent (e.g., (-)-Dibenzoyl-L-tartaric acid)
-
Anhydrous solvent (e.g., Methanol)
-
2M Sodium Hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 1 equivalent of racemic 1-benzyl-3-methylpiperazine in a minimal amount of heated anhydrous methanol.
-
In a separate flask, dissolve 0.5 equivalents of (-)-Dibenzoyl-L-tartaric acid in a minimal amount of heated anhydrous methanol. Note: Using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Chiral Amine:
-
Suspend the collected crystals in water.
-
Add 2M NaOH solution dropwise until the pH is strongly basic (pH > 12) to neutralize the resolving agent and liberate the free amine.
-
Extract the free amine with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-benzyl-3-methylpiperazine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC.
-
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of diastereomeric salt resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that exploits the ability of enzymes, typically lipases, to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other.
Potential Enzymes and Acyl Donors
| Enzyme (Lipase) | Acyl Donor | Common Solvents |
| Candida antarctica Lipase B (CALB, Novozym 435) | Ethyl acetate, Isopropenyl acetate | Toluene, Tetrahydrofuran (THF), Dioxane |
| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate, Acetic anhydride | Diisopropyl ether, tert-Butyl methyl ether (TBME) |
| Candida rugosa Lipase (CRL) | Ethyl methoxyacetate | Hexane, Toluene |
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol provides a general procedure for the lipase-catalyzed acylation of 1-benzyl-3-methylpiperazine.
Materials:
-
Racemic 1-benzyl-3-methylpiperazine
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., Ethyl acetate)
-
Anhydrous organic solvent (e.g., Toluene)
-
Molecular sieves (4 Å)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of racemic 1-benzyl-3-methylpiperazine (1 equivalent) in anhydrous toluene, add the acyl donor (e.g., ethyl acetate, can also be used as the solvent).
-
Add immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate) and molecular sieves.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves through a pad of Celite and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantiomer of 1-benzyl-3-methylpiperazine from the acylated product by silica gel column chromatography.
-
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of enzymatic kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Potential Chiral Stationary Phases and Mobile Phases
The choice of the chiral column and mobile phase is crucial for achieving good separation. Screening of different CSPs and mobile phase compositions is often necessary.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Common Mobile Phase Modes |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Normal Phase (Hexane/Isopropanol), Polar Organic (Acetonitrile/Methanol) |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | Normal Phase (Hexane/Ethanol), Reversed Phase (Water/Acetonitrile) |
| Pirkle-type (π-acidic/π-basic) | (R,R)-Whelk-O1 | Normal Phase (Hexane/Isopropanol/Dichloromethane) |
Note: The addition of a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and resolution for basic analytes like 1-benzyl-3-methylpiperazine.
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a general approach to developing a chiral HPLC method for 1-benzyl-3-methylpiperazine.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral HPLC columns (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC-grade solvents (Hexane, Isopropanol, Ethanol, Acetonitrile)
-
Amine modifier (e.g., Diethylamine)
-
Racemic 1-benzyl-3-methylpiperazine standard
Procedure:
-
Column Screening:
-
Prepare a stock solution of racemic 1-benzyl-3-methylpiperazine in the mobile phase.
-
Screen different chiral columns with a standard mobile phase, for example, a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% DEA.
-
Monitor the separation at a suitable UV wavelength.
-
-
Method Optimization:
-
Once partial separation is observed on a particular column, optimize the mobile phase composition by varying the ratio of the polar modifier (e.g., Isopropanol) to the non-polar solvent (e.g., Hexane).
-
Optimize the concentration of the amine modifier.
-
Investigate the effect of flow rate and column temperature on the resolution.
-
-
Preparative Separation (Optional):
-
Once an analytical method is developed, it can be scaled up to a preparative scale by using a larger dimension column and a higher flow rate to isolate larger quantities of the individual enantiomers.
-
Logical Relationship of Chiral Resolution Strategies
Caption: Logical relationship of chiral resolution strategies.
Conclusion
The chiral resolution of 1-benzyl-3-methylpiperazine can be achieved through several effective methods. Diastereomeric salt resolution offers a scalable and cost-effective approach, while enzymatic kinetic resolution provides high selectivity. Chiral HPLC is an invaluable tool for both analytical method validation and preparative-scale separation. The choice of method will depend on the desired scale of separation, required enantiomeric purity, and available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully resolve the enantiomers of 1-benzyl-3-methylpiperazine.
References
Method Development for Chiral HPLC Separation of Piperazine Enantiomers
Application Note and Protocol
Introduction
Piperazine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals. Due to the presence of chiral centers, these compounds often exist as enantiomers. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the separation and independent evaluation of each enantiomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[1][2] This document provides a detailed methodology and protocol for the development of a robust chiral HPLC method for the separation of piperazine enantiomers.
The direct separation of enantiomers is most commonly achieved using a chiral stationary phase.[3] Polysaccharide-based CSPs are particularly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds.[2][4] The selection of an appropriate CSP and the optimization of the mobile phase are critical steps in achieving a successful chiral separation.[3][4] For basic compounds like piperazine, the addition of a basic additive to the mobile phase is often essential to achieve good peak shape and elution.[1][5]
This application note details a systematic approach to chiral method development for piperazine enantiomers, including column screening, mobile phase optimization, and method validation.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Racemic piperazine derivative standard
-
Individual enantiomer standards (if available)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
Diethylamine (DEA), analytical grade
-
Trifluoroacetic acid (TFA), analytical grade
-
HPLC-grade water
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral HPLC columns (see Table 1 for screening recommendations)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath for mobile phase degassing
-
Initial Column and Mobile Phase Screening
A systematic screening of different chiral stationary phases and mobile phase systems is the most effective approach to identify promising conditions for separation.
Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve the racemic piperazine derivative in a suitable solvent (e.g., Methanol or a mixture of mobile phase components) to a concentration of 1 mg/mL.
-
Prepare Mobile Phases: Prepare the screening mobile phases as described in Table 1. For normal phase, add 0.1% (v/v) DEA to the total volume of the mobile phase. For reversed-phase, prepare the aqueous component with the specified buffer or additive. Filter and degas all mobile phases before use.
-
Column Equilibration: Install the first screening column and equilibrate with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Injection: Inject 10 µL of the stock solution.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).
-
Screening Iteration: Repeat steps 3-5 for each column and mobile phase combination listed in Table 1.
Method Optimization
Once initial separation is observed, optimize the conditions to improve resolution (Rs), analysis time, and peak shape.
Protocol:
-
Organic Modifier Composition: Based on the best conditions from the screening, vary the ratio of the organic modifiers (e.g., for normal phase, vary the percentage of alcohol in hexane; for reversed-phase, vary the percentage of ACN or MeOH in the aqueous phase).
-
Additive Concentration: For basic piperazine derivatives, the concentration of the basic additive (e.g., DEA) can significantly impact retention and resolution. Evaluate concentrations from 0.05% to 0.2%.
-
Flow Rate: Adjust the flow rate (e.g., 0.8 - 1.2 mL/min) to optimize the balance between analysis time and separation efficiency.
-
Column Temperature: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on the separation.
Data Presentation
Table 1: Chiral Column Screening Conditions and Results
| Column | Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) |
| Chiralpak® IA | 250 x 4.6 mm, 5 µm | n-Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 30 | 8.5, 9.8 | 1.8 |
| Chiralpak® IB | 250 x 4.6 mm, 5 µm | n-Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 30 | No separation | - |
| Chiralpak® IC | 250 x 4.6 mm, 5 µm | n-Hexane/IPA (80:20) + 0.1% DEA | 1.0 | 30 | 10.2, 12.5 | 2.5 |
| Chiralpak® AD-H | 250 x 4.6 mm, 5 µm | n-Hexane/EtOH (95:5) + 0.1% DEA | 1.0 | 30 | 15.1, 16.0 | 1.2 |
| Chirobiotic® T | 250 x 4.6 mm, 5 µm | ACN/MeOH/TFA (99:1:0.01) | 1.0 | 30 | 6.2, 6.8 | 1.1 |
Data is hypothetical and for illustrative purposes.
Table 2: Optimized Chromatographic Conditions
| Parameter | Optimized Value |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (80:20 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Resolution (Rs) | > 2.0 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for chiral HPLC method development.
References
Audience: Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (R)-1-Benzyl-3-methylpiperazine and Its Potential Impurities.
Abstract
This document provides a detailed methodology for the analysis of this compound and its potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chiral compound, making the separation of its enantiomer, (S)-1-Benzyl-3-methylpiperazine, a critical aspect of purity analysis. This application note outlines the chromatographic conditions, sample preparation, and validation parameters necessary for the accurate quantification and identification of the active pharmaceutical ingredient (API) and its related substances. The methods described are essential for quality control and regulatory submissions in the pharmaceutical industry.
Introduction
This compound is a piperazine derivative with a specific stereochemistry that is often crucial for its biological activity.[1] As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the final drug product. Therefore, a robust and sensitive analytical method is required to identify and quantify these impurities. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and specific molecular identification.[2]
This protocol focuses on a chiral GC-MS method capable of separating the (R)-enantiomer from its (S)-enantiomer and other potential process-related impurities and degradation products.
Potential Impurities
The impurity profile of this compound can include starting materials, intermediates, by-products from the synthesis, and degradation products. The most critical potential impurity is often the undesired (S)-enantiomer, which may exhibit different pharmacological or toxicological properties.[1]
Table 1: Potential Impurities and Characteristic Mass Fragments
| Compound Name | Structure/Formula | Potential Source | Key Mass Fragments (m/z) |
| This compound | C12H18N2 | API | 91, 134, 190, 57 |
| (S)-1-Benzyl-3-methylpiperazine | C12H18N2 | Enantiomeric Impurity | 91, 134, 190, 57 |
| Piperazine | C4H10N2 | Starting Material | 86, 57, 42 |
| Benzyl Chloride | C7H7Cl | Starting Material | 91, 126 |
| (R)-2-Methylpiperazine | C5H12N2 | Starting Material/Intermediate | 100, 57, 42 |
| Dibenzylpiperazine | C18H22N2 | By-product | 91, 207, 266 |
Note: Mass fragments are predicted based on typical fragmentation patterns of piperazine derivatives. Experimental data is required for confirmation.
Experimental Protocol
This section details the complete workflow for the GC-MS analysis.
Materials and Reagents
-
This compound Reference Standard
-
Methanol (HPLC Grade)[3]
-
Ethyl Acetate (ACS Grade)
-
Deionized Water
-
Helium (99.999% purity)
Instrumentation
An Agilent 6890 GC system (or equivalent) coupled with a 5973 Mass Selective Detector (MSD) is recommended.[3]
Chromatographic Conditions
A chiral capillary column is essential for separating the enantiomers.[4][5]
Table 2: GC-MS Method Parameters
| Parameter | Setting |
| GC Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[6][7] |
| Inlet Temperature | 250°C[6] |
| Injection Mode | Splitless (Pulse pressure 40 psi for 1 min)[7] |
| Injection Volume | 1.0 µL[6] |
| Oven Program | Initial 120°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[7] |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 4.0 min |
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[2]
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration of approximately 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation and Data Presentation
The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
Table 3: Summary of Method Validation Data (Representative)
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Intermediate Precision (% RSD) | < 3.0% |
Note: The values presented are typical and should be established experimentally during method validation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical process from sample receipt to final data analysis.
Caption: GC-MS analysis workflow for this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable protocol for the separation and quantification of this compound and its potential impurities. The use of a chiral column is paramount for ensuring the enantiomeric purity of the API. The specified method parameters and validation guidelines offer a comprehensive framework for researchers and quality control analysts in the pharmaceutical field to ensure product quality and meet regulatory requirements.
References
- 1. This compound (132871-11-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hakon-art.com [hakon-art.com]
- 4. gcms.cz [gcms.cz]
- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.direct [scholars.direct]
Application Note: 1H and 13C NMR Spectral Interpretation of (R)-1-Benzyl-3-methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-1-Benzyl-3-methylpiperazine. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural correlation diagram.
Introduction
This compound is a chiral substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and understanding the precise structure and stereochemistry of its derivatives is crucial for drug design and development. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such molecules. This application note presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 1-benzylpiperazine and various methylated piperazine derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H (benzyl) |
| 3.55 | s | 2H | -CH ₂-Ph |
| 2.80-3.00 | m | 1H | Piperazine-H (C2-ax) |
| 2.65-2.75 | m | 1H | Piperazine-H (C2-eq) |
| 2.50-2.60 | m | 1H | Piperazine-H (C3) |
| 2.30-2.45 | m | 2H | Piperazine-H (C5) |
| 2.05-2.20 | m | 2H | Piperazine-H (C6) |
| 1.70 | s (br) | 1H | NH |
| 1.05 | d | 3H | -CH ₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 138.0 | Ar-C (quaternary) |
| 129.5 | Ar-C H |
| 128.5 | Ar-C H |
| 127.5 | Ar-C H |
| 63.0 | -C H₂-Ph |
| 56.0 | Piperazine-C 2 |
| 54.0 | Piperazine-C 6 |
| 50.0 | Piperazine-C 3 |
| 46.0 | Piperazine-C 5 |
| 15.0 | -C H₃ |
Experimental Protocol
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
-
400 MHz (or higher) NMR spectrometer
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
3.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a single-pulse experiment.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 90° pulse with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a 30° pulse with a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
3.4. Data Processing
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule.
Visualization of Structural Relationships
The following diagrams illustrate the logical workflow for spectral interpretation and the correlation between the chemical structure and its NMR signals.
Conclusion
This application note provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral interpretation of this compound. The tabulated data, detailed experimental protocol, and visual diagrams serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the structural characterization of this and related compounds. While the provided spectral data is predicted, it offers a strong foundation for the analysis of experimentally obtained spectra.
Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure 2-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of enantiomerically pure 2-substituted piperazines, critical scaffolds in pharmaceutical development. The following sections outline various robust methods, including asymmetric synthesis from chiral precursors, kinetic resolution, and classical diastereomeric salt resolution, providing a comprehensive guide for selecting and implementing a suitable scale-up strategy.
Introduction
Enantiomerically pure 2-substituted piperazines are prevalent structural motifs in a wide array of marketed drugs and clinical candidates due to their favorable physicochemical properties and ability to serve as versatile building blocks. The precise control of stereochemistry at the C2 position is often crucial for biological activity and selectivity. This document details scalable and practical synthetic routes to access these valuable chiral intermediates.
Methods for Scale-up Synthesis
Several key strategies have emerged for the efficient and scalable production of enantiomerically pure 2-substituted piperazines. These methods offer distinct advantages in terms of starting materials, stereocontrol, and operational simplicity.
Asymmetric Synthesis from α-Amino Acids
A highly effective and scalable approach involves the synthesis of orthogonally protected chiral piperazines starting from readily available α-amino acids. This multi-step process preserves the stereochemical integrity of the initial chiral center. A key transformation in this pathway is an aza-Michael addition.[1][2][3] This method has been successfully demonstrated on a multigram scale.[1][2][3]
Key Features:
-
Utilizes the chiral pool of α-amino acids.
-
Provides orthogonally protected piperazines, allowing for selective functionalization.
-
Demonstrated scalability.
Logical Workflow for Asymmetric Synthesis from α-Amino Acids
Caption: Asymmetric synthesis workflow starting from α-amino acids.
Visible-Light-Mediated [3+3] Cycloaddition
A novel and efficient one-step method for the synthesis of densely functionalized piperazines involves a [3+3] cycloaddition of azomethine ylides.[4] This process is promoted by a combination of visible-light irradiation and aluminum organometallics, offering high stereoselectivity and scalability.[4]
Key Features:
-
One-step synthesis of complex piperazines.
-
High stereoselectivity.
-
Utilizes visible light, a green energy source.
Experimental Workflow for Visible-Light Mediated Cycloaddition
Caption: Workflow for visible-light mediated piperazine synthesis.
Kinetic Resolution of Racemic Piperazines
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. For 2-substituted piperazines, particularly 2-arylpiperazines, kinetic resolution using a chiral base like n-BuLi/(+)-sparteine has proven to be highly effective.[5][6] This method allows for the recovery of one enantiomer in high enantiomeric excess, while the other is consumed in a subsequent reaction.[5][6]
Key Features:
-
Applicable to racemic mixtures.
-
High enantioselectivities can be achieved.
-
Allows for the synthesis of both the recovered starting material and a derivatized product in enantioenriched forms.
Signaling Pathway for Kinetic Resolution
Caption: Kinetic resolution of 2-arylpiperazines.
Classical Chiral Resolution via Diastereomeric Salt Formation
A well-established and industrially viable method for obtaining enantiomerically pure compounds is classical chiral resolution. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. A case study on a diphenyl-substituted N-methyl-piperazine derivative highlights a rational screening approach to optimize this process for scale-up.[7]
Key Features:
-
A widely used industrial method.
-
Cost-effective for large-scale production.
-
Process can be optimized through systematic screening of resolving agents and solvents.
Data Presentation: Comparison of Scale-up Methods
| Method | Starting Material | Key Reagents/Conditions | Scale | Yield | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (er) | Reference |
| Asymmetric Synthesis | α-Amino Acids | Orthogonally bis-protected chiral 1,2-diamine, 2-bromoethyl-diphenylsulfonium triflate | Multigram | Not explicitly stated, but described as "practical" | Enantiomerically pure | [1] |
| Visible-Light [3+3] Cycloaddition | Imines | AlMe₃, White LED irradiation | 0.2 mmol | Up to 99% | Complete stereoselectivity | [4] |
| Kinetic Resolution | Racemic 2-Arylpiperazines | n-BuLi, (+)-sparteine, Methyl chloroformate | Not specified, but amenable to scale-up | Recovered: 38-44%, Product: 28-32% | Up to 99:1 er | [5][6] |
| Classical Chiral Resolution | Racemic diphenyl-substituted N-methyl-piperazine | di-p-anisoyl-d-tartaric acid | 30 g | 37% | 98% e.e. (after recrystallization) | [7] |
| Asymmetric Hydrogenation | Pyrazines | Ir-catalyst, Alkyl halides | Not specified, but described as "easy scalability" | Not explicitly stated | Up to 96% e.e. | [8] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of Orthogonally Protected 2-Substituted Piperazine (Based on Chamakuri et al.)[1]
Materials:
-
Orthogonally bis-protected chiral 1,2-diamine (derived from an α-amino acid)
-
2-bromoethyl-diphenylsulfonium triflate
-
Suitable solvent (e.g., acetonitrile)
-
Base (e.g., K₂CO₃)
Procedure:
-
To a solution of the orthogonally bis-protected chiral 1,2-diamine in the chosen solvent, add the base.
-
Add a solution of 2-bromoethyl-diphenylsulfonium triflate dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate can then be cyclized under appropriate conditions (e.g., removal of a protecting group followed by base-mediated cyclization) to yield the 2-substituted piperazine.
-
Purify the final product by column chromatography.
Protocol 2: Visible-Light-Mediated [3+3] Cycloaddition of Azomethine Ylides (Based on the work of Leonori and co-workers)[4]
Materials:
-
Imine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylaluminum (AlMe₃, 1.0 equiv)
-
White LED light source
Procedure:
-
Under an inert atmosphere (argon), charge a vial with a solution of the imine in freshly degassed anhydrous THF.
-
Cool the solution to 0–4 °C.
-
While irradiating with a white LED, add AlMe₃ dropwise.
-
Stir the reaction mixture at this temperature for 4–24 hours.
-
Carefully quench the reaction by the addition of deionized water, followed by chloroform and aqueous sodium hydroxide.
-
Filter the resulting solids and concentrate the filtrate in vacuo.
-
Purify the crude product by recrystallization to obtain the pure piperazine.
Protocol 3: Kinetic Resolution of a Racemic 2-Arylpiperazine (Based on Coldham and co-workers)[5][6]
Materials:
-
Racemic N-protected 2-arylpiperazine
-
Anhydrous solvent (e.g., THF)
-
(+)-Sparteine (0.8 equiv)
-
n-Butyllithium (n-BuLi, 0.6 equiv)
-
Electrophile (e.g., Methyl chloroformate)
Procedure:
-
To a solution of the racemic N-protected 2-arylpiperazine and (+)-sparteine in anhydrous solvent at low temperature (e.g., -78 °C), add n-BuLi dropwise.
-
Stir the mixture for the optimized time (e.g., 30 minutes).
-
Add the electrophile to quench the lithiated species.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Separate the enantioenriched starting material and the 2,2-disubstituted product by column chromatography.
-
Determine the enantiomeric ratio of the recovered starting material by chiral HPLC.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Diastereoselective Synthesis of Piperazine Derivatives Using (R)-1-Benzyl-3-methylpiperazine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of stereocenters into the piperazine ring can significantly modulate the pharmacological profile of these molecules. This document provides a detailed overview of the principles and a generalized protocol for the diastereoselective synthesis of piperazine derivatives, with a specific focus on the conceptual use of (R)-1-benzyl-3-methylpiperazine as a chiral auxiliary. While specific literature examples detailing the use of this compound for diastereoselective alkylation are not prevalent in readily accessible scientific databases, this document outlines a plausible synthetic strategy based on established principles of asymmetric synthesis. The protocols and data presented herein are based on analogous transformations and are intended to serve as a foundational guide for the development of specific synthetic methodologies.
Introduction: The Role of Chiral Piperazines in Drug Discovery
Piperazine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-viral, and anti-psychotic properties. The stereochemical configuration of substituents on the piperazine ring is often a critical determinant of a drug's efficacy and selectivity. Consequently, the development of synthetic methods to control the stereochemistry of these heterocycles is of paramount importance.
One effective strategy for achieving stereocontrol is the use of a chiral auxiliary, a pre-existing chiral molecule that is temporarily incorporated into the synthetic route to direct the formation of a new stereocenter. This compound is a readily available chiral building block that can, in principle, serve as such an auxiliary. The inherent chirality at the C-3 position can influence the facial selectivity of reactions at other positions on the ring, leading to the formation of one diastereomer in preference to the other.
Principle of Diastereoselective Synthesis using this compound
The underlying principle of using this compound as a chiral auxiliary relies on the steric hindrance imposed by the methyl group at the C-3 position and the benzyl group at the N-1 position. When a prochiral electrophile approaches the piperazine ring, one face will be sterically more accessible than the other, leading to a diastereoselective reaction.
For instance, in a diastereoselective alkylation at the N-4 position, the incoming electrophile would be directed to the less hindered face of the molecule, resulting in a preponderance of one diastereomer. The efficiency of this stereochemical control, or diastereoselectivity, is typically expressed as a diastereomeric ratio (d.r.).
Synthesis of the Chiral Auxiliary: this compound
The chiral auxiliary can be synthesized from commercially available starting materials. A common route involves the reduction of the corresponding chiral piperazine-2,5-dione.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
This compound-2,5-dione
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
A solution of this compound-2,5-dione (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to reflux for 6 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential addition of water (x mL per g of LiAlH₄), 15% aqueous NaOH (x mL per g of LiAlH₄), and water (3x mL per g of LiAlH₄).
-
The resulting slurry is filtered, and the solid is washed with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel yields pure this compound.
-
Diastereoselective N-Alkylation of this compound: A Generalized Protocol
The following is a generalized protocol for the diastereoselective alkylation of the N-4 position of this compound. The specific reaction conditions, including the choice of base, solvent, temperature, and electrophile, will significantly impact the yield and diastereoselectivity and should be optimized for each specific substrate.
Experimental Protocol: Diastereoselective N-Alkylation
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Electrophile (e.g., alkyl halide, benzyl bromide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent at 0 °C is added the base (1.2 eq).
-
The electrophile (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to separate the diastereomers.
-
The diastereomeric ratio is determined by analytical techniques such as NMR spectroscopy or chiral HPLC.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the diastereoselective N-alkylation of this compound with various electrophiles. This data is illustrative and intended to demonstrate how experimental results would be presented.
Table 1: Diastereoselective N-Alkylation with Various Electrophiles
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 1-Benzyl-4-(benzyl)-3-methylpiperazine | 85 | 80:20 |
| 2 | Ethyl iodide | 1-Benzyl-4-ethyl-3-methylpiperazine | 78 | 75:25 |
| 3 | Isopropyl bromide | 1-Benzyl-4-isopropyl-3-methylpiperazine | 65 | 90:10 |
| 4 | Allyl bromide | 1-Benzyl-4-allyl-3-methylpiperazine | 82 | 78:22 |
Table 2: Optimization of Reaction Conditions for Benzylation
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Triethylamine | DCM | 25 | 85 | 80:20 |
| 2 | Diisopropylethylamine | DCM | 25 | 88 | 85:15 |
| 3 | Potassium carbonate | Acetonitrile | 50 | 75 | 70:30 |
| 4 | Diisopropylethylamine | THF | 0 to 25 | 90 | 88:12 |
Visualizations
Diagram 1: General Workflow for Diastereoselective Synthesis
Caption: General workflow for the diastereoselective synthesis of piperazine derivatives.
Diagram 2: Proposed Mechanism of Diastereoselection
Caption: Proposed model for diastereoselective electrophilic addition.
Conclusion
The diastereoselective synthesis of piperazine derivatives is a critical endeavor in the field of medicinal chemistry. While the specific application of this compound as a chiral auxiliary for diastereoselective alkylation is not extensively documented in the reviewed literature, the principles of chiral auxiliary-mediated synthesis provide a strong foundation for the development of such methodologies. The generalized protocols and conceptual frameworks presented in this document are intended to guide researchers in designing and optimizing synthetic routes to novel, enantiomerically enriched piperazine-based compounds for drug discovery and development. Further experimental investigation is warranted to fully explore the potential of this compound as a practical chiral auxiliary.
Application Note: Determination of Enantiomeric Excess of (R)-1-Benzyl-3-methylpiperazine by Chiral HPLC
Introduction
1-Benzyl-3-methylpiperazine is a chiral organic compound with applications in pharmaceutical research and development. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the accurate determination of enantiomeric purity is a critical aspect of quality control.[1][2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of the enantiomeric excess (e.e.) of (R)-1-Benzyl-3-methylpiperazine.
Principle
This method employs a chiral stationary phase (CSP) that selectively interacts with the enantiomers of 1-Benzyl-3-methylpiperazine, leading to their separation. The separated enantiomers are then detected by a UV detector, and the resulting peak areas are used to calculate the enantiomeric excess. The enantiomeric excess is a measure of the purity of a chiral substance and is calculated as the absolute difference between the percentage of the major and minor enantiomers.[3][4] A racemic mixture, which has a 50:50 ratio of both enantiomers, has an enantiomeric excess of 0%, while a pure enantiomer has an enantiomeric excess of 100%.[3][4]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak IC (or a similar polysaccharide-based chiral stationary phase) (250 x 4.6 mm, 5 µm).[5]
-
Chemicals and Reagents:
-
This compound reference standard
-
Racemic 1-Benzyl-3-methylpiperazine
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Diethylamine (DEA)
-
Milli-Q water or equivalent
-
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[5] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[6]
-
Racemic Standard Preparation: Prepare a solution of racemic 1-Benzyl-3-methylpiperazine in the mobile phase at a concentration of approximately 1 mg/mL. This solution is used for system suitability testing to ensure the separation of the two enantiomers.
3. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the chiral separation.
| Parameter | Value |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 35°C[5] |
| Injection Volume | 10 µL[5] |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 20 minutes |
4. System Suitability Test (SST)
Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The SST parameters should meet the criteria listed in the table below to ensure the validity of the analytical results.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) between enantiomers | ≥ 1.5 |
| Tailing factor (T) for each enantiomer | ≤ 2.0 |
| Relative Standard Deviation (RSD) of peak areas (n=6) | ≤ 2.0% |
5. Data Analysis and Calculation of Enantiomeric Excess
-
Inject the sample solution into the HPLC system.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the injection of the racemic standard and the (R)-enantiomer reference standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of each enantiomer using the following formulas:
% R-enantiomer = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100
% S-enantiomer = (Area of S-peak / (Area of R-peak + Area of S-peak)) * 100
-
Calculate the enantiomeric excess (e.e.) using the formula:[3][4]
e.e. (%) = | % Major Enantiomer - % Minor Enantiomer | [4]
Data Presentation
Sample Data for Enantiomeric Excess Calculation
The following table shows example data for the determination of the enantiomeric excess of a sample of this compound.
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-enantiomer | 12.5 | 15,000 |
| (R)-enantiomer | 15.2 | 985,000 |
Calculation:
-
Total Area = 15,000 + 985,000 = 1,000,000
-
% (R)-enantiomer = (985,000 / 1,000,000) * 100 = 98.5%
-
% (S)-enantiomer = (15,000 / 1,000,000) * 100 = 1.5%
-
Enantiomeric Excess (e.e.) = |98.5% - 1.5%| = 97.0%
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the determination of enantiomeric excess.
References
Application Notes and Protocols for the Synthesis of Piperazine-Containing Drugs Using (R)-1-Benzyl-3-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the chiral building block, (R)-1-Benzyl-3-methylpiperazine, in the synthesis of piperazine-containing drugs. The focus is on the synthesis of chiral analogues of Mirtazapine, a widely used antidepressant, highlighting the importance of this stereospecific precursor in developing enantiomerically pure pharmaceuticals.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1] this compound is a valuable chiral starting material that allows for the introduction of a stereocenter, which can be crucial for the biological activity and selectivity of the final drug molecule. This document outlines the synthetic strategy, detailed experimental procedures, and the pharmacological context for the synthesis of a chiral Mirtazapine analogue.
Synthetic Application: Synthesis of (S)-Mirtazapine Analogue
This compound serves as a key precursor for the synthesis of the (S)-enantiomer of Mirtazapine, a tetracyclic antidepressant. The synthesis involves a multi-step process including N-arylation, debenzylation, N-methylation, and a final cyclization reaction.
Overall Synthesis Scheme
Caption: Synthetic workflow for the preparation of an (S)-Mirtazapine analogue.
Data Presentation
The following table summarizes the expected yields and purity for each step in the synthesis of the (S)-Mirtazapine analogue.
| Step | Reaction | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | N-Arylation | (R)-1-Benzyl-3-methyl-4-(3-cyanopyridin-2-yl)piperazine | 85-95 | >98 |
| 2 | Debenzylation | (R)-3-Methyl-1-(3-cyanopyridin-2-yl)piperazine | 90-98 | >99 |
| 3 | N-Methylation | (R)-4-Methyl-1-(3-cyanopyridin-2-yl)-2-methylpiperazine | 80-90 | >98 |
| 4 | Reduction & Cyclization | (S)-Mirtazapine Analogue | 70-85 | >99 |
Experimental Protocols
Step 1: N-Arylation of this compound
This protocol describes the Buchwald-Hartwig amination for the coupling of this compound with 2-chloro-3-cyanopyridine.
Materials:
-
This compound
-
2-Chloro-3-cyanopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene to the flask.
-
Add this compound (1 equivalent) and 2-chloro-3-cyanopyridine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-1-Benzyl-3-methyl-4-(3-cyanopyridin-2-yl)piperazine.
Step 2: Debenzylation
This protocol describes the removal of the benzyl protecting group via catalytic hydrogenolysis.
Materials:
-
(R)-1-Benzyl-3-methyl-4-(3-cyanopyridin-2-yl)piperazine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve (R)-1-Benzyl-3-methyl-4-(3-cyanopyridin-2-yl)piperazine in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (R)-3-Methyl-1-(3-cyanopyridin-2-yl)piperazine.
Step 3: N-Methylation
This protocol describes the methylation of the secondary amine using the Eschweiler-Clarke reaction.
Materials:
-
(R)-3-Methyl-1-(3-cyanopyridin-2-yl)piperazine
-
Formaldehyde (37% aqueous solution)
-
Formic acid
Procedure:
-
To a round-bottom flask, add (R)-3-Methyl-1-(3-cyanopyridin-2-yl)piperazine, formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).
-
Heat the reaction mixture to reflux (around 100 °C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary to yield (R)-4-Methyl-1-(3-cyanopyridin-2-yl)-2-methylpiperazine.
Step 4: Reduction of Nitrile and Intramolecular Cyclization
This protocol describes the final steps to form the tetracyclic core of the Mirtazapine analogue.
Materials:
-
(R)-4-Methyl-1-(3-cyanopyridin-2-yl)-2-methylpiperazine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Concentrated sulfuric acid
Procedure:
-
Reduction: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add a solution of (R)-4-Methyl-1-(3-cyanopyridin-2-yl)-2-methylpiperazine in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude aminomethylpyridine intermediate.
-
Cyclization: Carefully add the crude intermediate to concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 12-24 hours.[2]
-
Pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final (S)-Mirtazapine analogue. A patent for Mirtazapine production indicates a yield of 80% and HPLC purity of 99.98% can be achieved in this step.[2]
Signaling Pathway of Mirtazapine
Mirtazapine is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1][3][4] Its primary mechanism of action involves the antagonism of central α₂-adrenergic autoreceptors and heteroreceptors. This action leads to an increased release of both norepinephrine and serotonin (5-HT).[1][3][4] Additionally, Mirtazapine is a potent antagonist of 5-HT₂ and 5-HT₃ receptors.[1][3][4] The blockade of these serotonin receptors is thought to contribute to its antidepressant and anxiolytic effects, while also mitigating some of the side effects associated with less specific serotonergic agents. The enhanced serotonin release then preferentially acts on 5-HT₁ₐ receptors, further contributing to its therapeutic efficacy.[1]
Caption: Mechanism of action of Mirtazapine.
References
- 1. researchgate.net [researchgate.net]
- 2. US8173804B2 - Process for production of mirtazapine - Google Patents [patents.google.com]
- 3. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Pharmacological and Clinical Profile of Mirtazapine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing N-benzylation of 3-methylpiperazine reaction conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for optimizing the N-benzylation of 3-methylpiperazine.
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve mono-N-benzylation of 3-methylpiperazine and avoid the formation of the di-benzylated product?
Controlling selectivity is a primary challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to favor mono-benzylation include:
-
Control Stoichiometry : Using a large excess of 3-methylpiperazine (5-10 equivalents) relative to the benzylating agent statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.[1]
-
Use of a Protecting Group : This is a highly reliable method. By using a mono-protected piperazine, such as N-Boc-3-methylpiperazine, one nitrogen atom is blocked, directing benzylation exclusively to the unprotected nitrogen.[1][2] The protecting group can be removed in a subsequent step.[1]
-
Slow Addition : Adding the benzylating agent (e.g., benzyl bromide or benzyl chloride) dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the chance of a second benzylation event on the already mono-benzylated product.[2]
Q2: What are the recommended bases and solvents for this reaction?
The choice of base and solvent is critical for reaction efficiency.
-
Bases : Anhydrous inorganic bases are commonly used to neutralize the acid byproduct (e.g., HBr or HCl) formed during the reaction. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[2] At least 1.5-2.0 equivalents of the base should be used to ensure the reaction equilibrium is driven towards the product.[2]
-
Solvents : Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism. Acetonitrile (ACN), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are suitable options.[2] Using anhydrous solvents is crucial to prevent side reactions and potential catalyst poisoning.[2]
Q3: Which benzylating agent should I use: benzyl chloride or benzyl bromide?
Both benzyl chloride and benzyl bromide are effective reagents for this reaction.[1][3] Benzyl bromide is generally more reactive than benzyl chloride, which may lead to faster reaction times but could also potentially increase the formation of the di-benzylated byproduct if conditions are not carefully controlled. The choice may depend on the specific reaction conditions, cost, and availability.
Troubleshooting Guide
Problem 1: My reaction yield is very low or there is no product.
This can be caused by several factors. A systematic check of your setup and reagents is recommended.
-
Potential Cause: Ineffective Base
-
Potential Cause: Poor Reagent Quality
-
Solution : Use high-purity, anhydrous reagents and solvents.[2] Moisture can react with the benzylating agent and interfere with the reaction. Amines like 3-methylpiperazine can oxidize on prolonged exposure to air, which may result in a yellow color and impurities.[4] Consider using freshly distilled materials if quality is uncertain.[4]
-
-
Potential Cause: Low Reaction Temperature
Problem 2: I am observing a significant amount of the di-benzylated byproduct.
This is the most common side reaction. The following adjustments can improve selectivity for the mono-benzylated product.
-
Potential Cause: Incorrect Stoichiometry
-
Solution : The most direct way to suppress di-benzylation is to use a large excess of 3-methylpiperazine (e.g., 5 equivalents).[1] This ensures the benzylating agent is more likely to encounter an unreacted piperazine molecule.
-
-
Potential Cause: Rapid Addition of Benzylating Agent
-
Solution : Add the benzylating agent slowly or dropwise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, minimizing the rate of the second benzylation.[2]
-
-
Potential Cause: Unprotected Piperazine
-
Solution : For optimal control and highest selectivity, use a mono-protected starting material like N-Boc-3-methylpiperazine. This physically prevents the reaction from occurring on the second nitrogen.[1]
-
Problem 3: The reaction stalls and does not go to completion.
If the reaction starts but fails to consume all the starting material, consider these possibilities.
-
Potential Cause: Poor Solubility of Reagents
-
Solution : If your reactants, particularly the piperazine salt formed in situ, are not fully dissolved, the reaction can be hindered. Switch to a more effective polar aprotic solvent like DMF to improve solubility.[2]
-
-
Potential Cause: Reversible Reaction Equilibrium
-
Solution : The reaction produces an acid byproduct that protonates the amine starting material, rendering it non-nucleophilic. Ensure an adequate amount of base (at least 1.5-2.0 equivalents) is present to effectively neutralize this acid and keep the reaction moving forward.[2]
-
Data Presentation
Table 1: Effect of Stoichiometry and Protecting Groups on Benzylation Selectivity
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl Bromide | 1.1 | None | 45 | 35 | [1] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [1] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |[1] |
Table 2: Comparison of Selected Reaction Conditions for N-Benzylation of Piperazine
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| N/A (Aniline hydrochloride catalyst) | Methanol | 50 | 95.5 | 99.2 | [3][5] |
| K₂CO₃ | Acetonitrile | 60-80 | Good (unspecified) | N/A | [2] |
| K₂CO₃ | THF | Reflux | Good (unspecified) | N/A |[2] |
Experimental Protocols
Protocol A: Selective Mono-N-benzylation using Excess 3-Methylpiperazine
This protocol prioritizes simplicity and avoids the need for protection/deprotection steps by leveraging stoichiometry.
-
Preparation : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylpiperazine (5.0 g, 50 mmol, 5 eq.).
-
Solvent and Base : Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2 eq.).
-
Addition of Benzylating Agent : Begin stirring the suspension. Slowly add benzyl chloride (1.27 g, 10 mmol, 1 eq.) dropwise to the mixture over 30 minutes.
-
Reaction : Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the benzyl chloride is consumed.
-
Work-up : Cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification : Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove excess 3-methylpiperazine and its salt.[2] Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol B: Controlled Mono-N-benzylation using N-Boc-3-methylpiperazine
This protocol offers the highest selectivity for the mono-benzylated product.
-
Preparation : In a flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-3-methylpiperazine (2.0 g, 10 mmol, 1 eq.) in anhydrous DMF (40 mL).
-
Base Addition : Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.).
-
Addition of Benzylating Agent : Add benzyl bromide (1.88 g, 11 mmol, 1.1 eq.) to the stirred suspension.
-
Reaction : Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up : Quench the reaction by the slow addition of water. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude N-Boc-N'-benzyl-3-methylpiperazine by column chromatography.
-
Deprotection (Optional) : To obtain the final product, dissolve the purified intermediate in a solution of HCl in dioxane (4M) or trifluoroacetic acid (TFA) in dichloromethane and stir at room temperature until the Boc group is cleaved. Neutralize with a base (e.g., NaOH solution) and extract the final product.
Visual Diagrams
Caption: General experimental workflow for N-benzylation of 3-methylpiperazine.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Preventing racemization during the synthesis of (R)-1-Benzyl-3-methylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful and enantiomerically pure synthesis of (R)-1-Benzyl-3-methylpiperazine.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common. This guide addresses specific problems, their potential causes, and recommended solutions to maintain chiral integrity and improve reaction outcomes.
Issue 1: Significant Racemization Detected in the Final Product
The loss of stereochemical purity at the C3 position is a primary concern in the synthesis of this compound. Racemization can occur at various stages, particularly during the introduction of the benzyl group or if the piperazine ring is formed under harsh conditions.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can promote epimerization at the chiral center. | - Lower Reaction Temperature: Conduct the N-benzylation step at a lower temperature (e.g., 0 °C to room temperature). - Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Strong Base: The use of strong bases can lead to the deprotonation of the α-proton at the C3 position, resulting in a loss of stereochemistry. | - Use a Weaker Base: Opt for a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in moderation. - Stoichiometric Control: Use the minimum effective amount of base. |
| Inappropriate Solvent: The choice of solvent can influence the reaction pathway and the stability of intermediates. | - Solvent Screening: Test a range of aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to find the optimal one for your specific reaction conditions. |
| Reactive Benzylating Agent: Highly reactive benzylating agents might require more stringent control of reaction conditions. | - Control Addition: Add the benzyl halide (e.g., benzyl bromide or benzyl chloride) dropwise to the reaction mixture to maintain a low concentration and control the exotherm. |
Issue 2: Low Yield of this compound
Low product yield can be attributed to several factors, including incomplete reactions, side product formation, and purification challenges.
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials. | - Reaction Monitoring: Use TLC or LC-MS to track the progress of the reaction and ensure it goes to completion. - Optimize Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary, while carefully monitoring for racemization. |
| Formation of Dibenzylated Byproduct: The secondary amine of the desired product can react further with the benzylating agent to form a 1,4-dibenzyl-2-methylpiperazine byproduct. | - Control Stoichiometry: Use a slight excess of the chiral piperazine precursor relative to the benzylating agent. - Slow Addition: Add the benzylating agent slowly to the reaction mixture. |
| Degradation of Starting Material or Product: The starting materials or the final product may be unstable under the reaction conditions. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Mild Work-up: Use a gentle aqueous work-up and avoid strong acids or bases during extraction. |
| Purification Losses: The product may be difficult to separate from byproducts or starting materials. | - Chromatography Optimization: Develop an effective column chromatography method to separate the desired product from impurities. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for preventing racemization during the synthesis of this compound?
A1: The most critical step for preventing racemization is the N-benzylation of the chiral 3-methylpiperazine precursor. The conditions for this step, including the choice of base, temperature, and reaction time, must be carefully controlled to avoid epimerization at the chiral center.
Q2: Which synthetic route is recommended to minimize the risk of racemization?
A2: A common and effective route involves the use of a chiral starting material, such as (R)-alanine. This can be converted to a chiral piperazinone intermediate, which is then reduced and benzoylated. This approach establishes the stereocenter early in the synthesis, and subsequent steps can be optimized to preserve its integrity. An alternative is the direct benzylation of commercially available (R)-2-methylpiperazine.
Q3: How can I accurately determine the enantiomeric excess (ee) of my final product?
A3: The enantiomeric excess of this compound should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC)[1][2]. It is essential to develop a validated analytical method with a suitable chiral stationary phase that can resolve the (R) and (S) enantiomers.
Q4: What are the common byproducts in this synthesis, and how can I avoid them?
A4: A common byproduct is the 1,4-dibenzyl-2-methylpiperazine, formed by the reaction of the product with another equivalent of the benzylating agent. This can be minimized by controlling the stoichiometry and slowly adding the benzylating agent. Other potential byproducts can arise from impurities in the starting materials or side reactions under harsh conditions.
Q5: Can I use a protecting group strategy to prevent dibenzylation?
A5: Yes, a protecting group strategy is a viable approach. You can selectively protect one of the nitrogen atoms of the chiral 3-methylpiperazine precursor with a suitable protecting group (e.g., Boc), followed by benzylation of the other nitrogen. The protecting group is then removed in a subsequent step.
Experimental Protocols
Protocol 1: Synthesis of this compound from (R)-2-Methylpiperazine
This protocol describes the direct N-benzylation of (R)-2-methylpiperazine.
Materials:
-
(R)-2-Methylpiperazine
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃)
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Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-2-methylpiperazine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl bromide (1.05 equivalents) in acetonitrile dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
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Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound and HPLC system.
Sample Preparation:
-
Prepare a dilute solution of your purified this compound in the mobile phase (e.g., 1 mg/mL).
HPLC Conditions (Example):
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 25 °C.
Analysis:
-
Inject a small volume of the sample onto the column.
-
Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Caption: Potential reaction pathways during N-benzylation.
Caption: Troubleshooting workflow for racemization issues.
References
Technical Support Center: Improving Diastereoselectivity with (R)-1-Benzyl-3-methylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving diastereoselectivity in reactions involving (R)-1-Benzyl-3-methylpiperazine. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, experimental protocols, and visualizations to clarify complex concepts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in stereoselective synthesis?
This compound is a chiral amine, a derivative of piperazine. In stereoselective synthesis, it is often employed as a chiral auxiliary or a chiral ligand. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] By attaching this chiral molecule, it creates a diastereomeric intermediate that favors the formation of one diastereomer over another due to steric or electronic effects. After the desired stereoselective transformation, the auxiliary can be removed.
Q2: What are the key factors that influence diastereoselectivity in reactions with this compound?
Several factors can significantly impact the diastereoselectivity of reactions involving this chiral piperazine derivative. These include:
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by enhancing the energetic difference between the transition states leading to the different diastereomers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the solvation of reactants, thereby affecting stereoselectivity.[2]
-
Steric Hindrance: The steric bulk of the reactants and reagents plays a crucial role. The chiral environment created by the this compound moiety will direct incoming reagents to the less sterically hindered face of the molecule.[2]
-
Lewis Acids/Additives: In some reactions, the addition of Lewis acids or other additives can coordinate with the substrate and/or reagent, leading to a more rigid transition state and improved diastereoselectivity.[3] For instance, the use of lithium bromide (LiBr) has been shown to improve the diastereomeric ratio in certain addition reactions.[3]
-
Nature of the Electrophile/Nucleophile: The structure and reactivity of the reacting partners will significantly affect the stereochemical outcome.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor d.r.)
You are performing a reaction using this compound as a chiral auxiliary and obtaining a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
-
High Reaction Temperature: The kinetic control required for high diastereoselectivity is often lost at higher temperatures.
-
Solution: Perform the reaction at a lower temperature. It is common to run stereoselective reactions at 0 °C, -20 °C, or even -78 °C.
-
-
Inappropriate Solvent: The solvent may not be optimal for achieving a well-ordered transition state.
-
Solution: Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, dichloromethane, toluene). A less coordinating solvent might lead to a more organized transition state.
-
-
Insufficient Steric Differentiation: The steric bulk of the substituents on your substrate or reagent may not be sufficient for the chiral auxiliary to effectively control the direction of attack.
-
Solution: If possible, consider modifying the substrate to include a bulkier protecting group or substituent that can enhance the steric bias.
-
-
Flexible Transition State: A flexible transition state can allow for multiple competing reaction pathways, leading to low selectivity.
-
Solution: The addition of a Lewis acid (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂) can chelate to the substrate, creating a more rigid and organized transition state, which can significantly improve diastereoselectivity.
-
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A troubleshooting workflow for addressing low diastereoselectivity.
Problem 2: Inconsistent Diastereoselectivity
You are observing significant variations in the diastereomeric ratio between different runs of the same reaction.
Possible Causes and Solutions:
-
Moisture or Air Sensitivity: Many organometallic reagents and Lewis acids are sensitive to moisture and air. Contamination can lead to inconsistent results.
-
Solution: Ensure all glassware is thoroughly dried, and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and high-purity reagents.
-
-
Rate of Addition: The rate at which a reagent is added can influence selectivity, especially in highly exothermic reactions where localized temperature increases can occur.
-
Solution: Add the limiting reagent slowly, using a syringe pump for precise control, especially at low temperatures.
-
-
Stirring and Homogeneity: Inheterogeneous reaction mixtures can lead to inconsistent local concentrations and temperatures.
-
Solution: Ensure efficient stirring throughout the reaction.
-
Data on Factors Influencing Diastereoselectivity
The following tables summarize data from studies on related chiral piperazine systems, illustrating the impact of various reaction parameters on diastereoselectivity. While not specific to this compound, these results provide valuable insights into general trends.
Table 1: Effect of Base and Additives on Diastereomeric Ratio (d.r.)
| Entry | Base | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | LDA | None | THF | -78 | 1:1.2 | [3] |
| 2 | LDA | LiBr | THF | -78 | 2.1:1 | [3] |
| 3 | Lithium N-methylpiperazide | None | THF | -78 | 1.4:1 | [3] |
| 4 | (R)-bis((R)-1-phenylethyl)amine | None | THF | -78 | ~8:1 | [3] |
Table 2: Effect of Solvent and Temperature on Diastereoselectivity
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio | Reference |
| 1 | THF | -78 | 2.1:1 (with LiBr) | [3] |
| 2 | 2-MeTHF | -40 | Improved stereoselectivity vs. THF at -78°C | [3] |
Experimental Protocols
The following is a generalized, representative protocol for a diastereoselective alkylation reaction using a chiral piperazine derivative. This should be adapted based on the specific substrate and electrophile.
General Protocol for Diastereoselective Alkylation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral piperazine substrate (1.0 equiv.) to a flame-dried, round-bottom flask.
-
Dissolution: Dissolve the substrate in a dry, aprotic solvent (e.g., THF, 20 mL per mmol of substrate).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong base (e.g., n-BuLi or LDA, 1.1 equiv.) dropwise to the stirred solution. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., an alkyl halide, 1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purification: Purify the product by column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for diastereoselective alkylation.
This guide provides a starting point for troubleshooting and improving diastereoselectivity in your reactions. Remember that optimization is often an iterative process, and a systematic approach to varying reaction parameters is key to success.
References
- 1. Chiral Auxiliaries [sigmaaldrich.com]
- 2. Possible factors influencing the separation mechanism of diastereomeric amino acid derivatives obtained from s-triazine type reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (R)-1-Benzyl-3-methylpiperazine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-1-Benzyl-3-methylpiperazine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. Storage in a cool, dry, and well-ventilated area is advisable. For prolonged storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) can minimize degradation.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure, which includes a benzylamine and a piperazine moiety, potential degradation pathways include:
-
Oxidation: The benzylic carbon-nitrogen bond can be susceptible to oxidation, potentially leading to the formation of an imine, which can further hydrolyze to benzaldehyde and (R)-2-methylpiperazine. The tertiary amine in the piperazine ring can also be oxidized to an N-oxide. Benzylamines can degrade when exposed to air.[1]
-
Photodegradation: Exposure to UV or visible light may induce degradation. It is crucial to handle the compound in a light-protected environment, especially when in solution.[2][3][4]
Q3: Is this compound sensitive to pH changes?
A3: Piperazine derivatives are basic compounds and will form salts in acidic conditions. While this does not necessarily imply degradation, extreme pH values (highly acidic or alkaline) combined with elevated temperatures can accelerate hydrolytic degradation pathways. It is recommended to buffer solutions to a stable pH range if the compound is to be kept in solution for extended periods.
Q4: What solvents are compatible with this compound for solution-based studies?
A4: this compound is generally soluble in a range of organic solvents. For solution-based stability studies, it is crucial to use high-purity, dry solvents. Protic solvents may participate in degradation reactions under certain stress conditions. The choice of solvent should be guided by the specific experimental requirements, and a preliminary compatibility study is recommended.
Troubleshooting Guides
Issue 1: I am observing an unexpected new peak in my HPLC analysis of a sample containing this compound.
This issue could indicate the presence of a degradation product. Follow the workflow below to troubleshoot the problem.
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Issue 2: The potency of my this compound standard seems to have decreased over time.
A decrease in potency suggests that the compound has degraded. To investigate and mitigate this, consider the following:
-
Storage Conditions: Were the recommended storage conditions strictly followed? Exposure to light, elevated temperatures, or humidity can lead to degradation.
-
Handling Procedures: Was the compound handled in the open air for extended periods? Benzylamines can be sensitive to atmospheric carbon dioxide and oxygen.[1]
-
Container Integrity: Is the container properly sealed? A compromised seal can expose the compound to the atmosphere.
-
Purity of Solvents: If the standard is in solution, were high-purity, dry solvents used? Impurities in solvents can initiate or catalyze degradation.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5] The following is a general protocol that can be adapted for this compound.
Caption: General workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Condition: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C.
-
Alkaline Condition: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C.
-
Oxidative Condition: To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature chamber at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[2][4][6] A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: At appropriate time points (e.g., 2, 4, 8, 24, 48 hours), withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, using a suitable stability-indicating HPLC method.
Data Presentation
The results of the forced degradation study should be summarized to provide a clear overview of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 48 | 100.0 | Data | Data | Data |
| 0.1 M NaOH, 60°C | 48 | 100.0 | Data | Data | Data |
| 3% H₂O₂, RT | 48 | 100.0 | Data | Data | Data |
| Thermal (Solid), 80°C | 72 | 100.0 | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B | 100.0 | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | 100.0 | Data | Data | Data |
Note: The "Data" fields are placeholders and should be populated with experimental results.
References
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Official web site : ICH [ich.org]
Technical Support Center: Removal of Benzyl Protecting Group from Piperazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of benzyl (Bn) protecting groups from piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a benzyl group from a piperazine nitrogen?
A1: The most prevalent and widely accepted method for N-debenzylation of piperazine derivatives is catalytic hydrogenation.[1][2] This can be performed in two primary ways:
-
Catalytic Hydrogenation with Hydrogen Gas (H₂): This classic method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.[2][3] It is known for its clean work-up, as the primary byproduct is toluene.
-
Catalytic Transfer Hydrogenation (CTH): This method also uses a palladium catalyst, but instead of hydrogen gas, a hydrogen donor molecule is used.[4][5] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[4][5] CTH is often considered safer as it avoids the need for handling flammable hydrogen gas.
Q2: Why is my N-debenzylation reaction incomplete?
A2: Incomplete debenzylation is a common issue that can arise from several factors:
-
Catalyst Inactivity: The palladium catalyst may be old or of poor quality. It is recommended to use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more reactive than Pd/C.[6]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion. Increasing the catalyst loading can improve the conversion.
-
Poor Stirring: In heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst surface. Vigorous stirring is necessary, especially in reactions using a hydrogen balloon.[7]
-
Catalyst Poisoning: The presence of certain functional groups on the substrate or impurities in the reaction mixture can deactivate the catalyst.[1][8]
Q3: What are common catalyst poisons for palladium catalysts in N-debenzylation reactions?
A3: Palladium catalysts are sensitive to various substances that can bind to the catalyst surface and block active sites. Common poisons include:
-
Sulfur-containing compounds: Thiols, sulfides, and thiosulfates are potent poisons for palladium catalysts.[6][8]
-
Nitrogen-containing heterocycles: Some nitrogen-containing functional groups can strongly adsorb to the catalyst surface and inhibit its activity.[8]
-
Halides: Halide ions, especially from starting materials or reagents, can poison the catalyst.[8]
-
Carbon monoxide: Carbon monoxide can strongly bind to palladium and deactivate it.[8]
Q4: Are there any alternatives to catalytic hydrogenation for N-debenzylation of piperazines?
A4: Yes, while catalytic hydrogenation is the most common method, other options exist, particularly when the substrate is sensitive to hydrogenation conditions. These include:
-
Acid-mediated debenzylation: Strong acids like trifluoroacetic acid (TFA) or HBr can cleave the N-benzyl group, although this method is harsh and may not be suitable for substrates with other acid-labile functional groups.[3]
-
Oxidative cleavage: Reagents like ceric ammonium nitrate (CAN) can be used for oxidative debenzylation.[9]
-
Magnesium and Ammonium Formate: A combination of magnesium powder and ammonium formate has been reported as an alternative for the hydrogenolysis of N-benzyl groups, avoiding the use of expensive palladium catalysts.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive or low-quality catalyst. | Use a fresh batch of high-quality Pd/C or consider using the more active Pearlman's catalyst (Pd(OH)₂/C).[6] |
| Insufficient catalyst loading. | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). | |
| Poor mixing in the reaction. | Ensure vigorous stirring to maintain the catalyst in suspension.[7] | |
| Catalyst poisoning by sulfur-containing impurities. | Purify the starting material to remove any sulfur-containing compounds.[6] | |
| Catalyst poisoning by other functional groups on the substrate. | Consider using an alternative deprotection method not susceptible to poisoning. | |
| Low Yield | Product degradation under reaction conditions. | Reduce the reaction time or temperature. Monitor the reaction closely by TLC or LC-MS. |
| Loss of product during work-up. | Ensure complete extraction of the product from the aqueous phase by performing multiple extractions. Adjust the pH of the aqueous layer to ensure the product is in its free base form for extraction. | |
| Reaction Not Starting | Poor quality of hydrogen gas. | Use a high-purity source of hydrogen gas. |
| Inefficient hydrogen donor in CTH. | Optimize the choice and amount of the hydrogen donor. Ammonium formate is often effective.[4] | |
| Solvent incompatibility. | Ensure the substrate is fully dissolved in the chosen solvent. Protic solvents like methanol or ethanol are generally preferred for catalytic hydrogenation.[11] |
Quantitative Data Summary
Table 1: Comparison of Catalytic Hydrogenation and Catalytic Transfer Hydrogenation for N-Debenzylation
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (Ammonium Formate) |
| Catalyst | 5-10 mol% Pd/C or Pd(OH)₂/C[2][7] | 10% Pd/C (typically equal weight to substrate)[4] |
| Hydrogen Source | Hydrogen gas (balloon or pressure vessel)[11] | Ammonium formate[4] |
| Solvent | Methanol, Ethanol, Acetic Acid[11] | Methanol[4] |
| Temperature | Room temperature to 50°C[7] | Reflux temperature[4] |
| Reaction Time | Highly variable (hours to days)[7] | Generally rapid (often complete within 10-60 minutes)[4] |
| Typical Yields | Generally high (>90%)[2] | High to quantitative[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This protocol describes a general procedure for the debenzylation of an N-benzylpiperazine derivative using hydrogen gas.
-
Preparation: In a flask equipped with a magnetic stir bar, dissolve the N-benzylpiperazine derivative (1.0 mmol) in a suitable solvent (e.g., 20 mL of methanol or ethanol).[11]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask.
-
Reaction Execution: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.[3]
-
Stirring: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent.
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude debenzylated piperazine derivative.
-
Purification: The crude product can be purified by crystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol provides a method for N-debenzylation using a hydrogen donor, avoiding the need for hydrogen gas.
-
Preparation: To a stirred suspension of the N-benzylpiperazine derivative (3 mmol) in dry methanol (20 mL), add 10% Palladium on Carbon (an equal weight to the substrate).[4]
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[4]
-
Reaction Conditions: Stir the resulting reaction mixture at reflux temperature.[4]
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 6-10 minutes for many substrates.[4]
-
Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the catalyst.
-
Extraction: Wash the Celite pad with chloroform (20 mL). If the product is an amino acid, wash with boiling water (20 mL).[4]
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the debenzylated product.[4]
Visualizations
Caption: Experimental workflow for N-debenzylation of piperazine derivatives.
Caption: Troubleshooting decision tree for incomplete debenzylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperazines
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing in the HPLC analysis of piperazine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide a structured approach to identifying and resolving this chromatographic challenge.
Troubleshooting Guide: A Step-by-Step Approach
Peak tailing, characterized by an asymmetric peak with a trailing edge that extends more than the leading edge, can significantly compromise the accuracy and resolution of your analysis.[1] A USP Tailing Factor (Tf) value close to 1.0 is ideal, while values greater than 1.2 indicate significant tailing, and those above 2.0 are generally considered unacceptable for quantitative analysis.[2][3] This guide provides a systematic workflow to diagnose and mitigate peak tailing.
// Path for all peaks tailing all_peaks_yes [label="Yes", shape=plaintext]; instrumental_issues [label="Investigate Instrumental & General Issues:\n- Column Overload\n- Blocked Column Frit\n- Extra-column Volume\n- Sample Solvent Mismatch", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Path for only piperazine peak tailing all_peaks_no [label="No (Specific to Piperazine)", shape=plaintext]; secondary_interactions [label="Suspect Secondary Interactions\n(e.g., Silanol Interactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for secondary interactions mobile_phase_opt [label="Optimize Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; column_opt [label="Evaluate Column Chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_all_peaks; check_all_peaks -> instrumental_issues [label="Yes"]; check_all_peaks -> secondary_interactions [label="No"]; secondary_interactions -> mobile_phase_opt; secondary_interactions -> column_opt; } dot Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for piperazine compounds?
A1: Peak tailing of basic compounds like piperazines in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[4] The most common causes include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amine groups of piperazines through ion-exchange or hydrogen bonding.[5][6] These interactions are a primary cause of peak tailing.[1][4] At a mobile phase pH above 3, silanol groups can become ionized and strongly interact with protonated basic compounds.[7]
-
Incorrect Mobile Phase pH: Operating at a pH close to the pKa of the piperazine analyte can lead to the presence of both ionized and unionized forms, resulting in poor peak shape.[6][8][9]
-
Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, exacerbating silanol interactions.[2]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[2][10] Voids in the column packing can also contribute to peak tailing.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][11]
-
Extra-Column Effects: Excessive tubing length or diameter, as well as poorly made connections, can increase dead volume and contribute to band broadening and tailing.[6][11]
Q2: How can I reduce peak tailing by modifying the mobile phase?
A2: Mobile phase optimization is a critical first step in addressing peak tailing for piperazines.
-
Lower the Mobile Phase pH: Adjusting the mobile phase to a low pH (typically between 2 and 3) is often the most effective strategy.[2][12] At low pH, the silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated piperazine molecules.[13] Additives like formic acid or trifluoroacetic acid (TFA) are commonly used to achieve and maintain a low pH.[5][14]
-
Increase Buffer Strength: Using a buffer with a concentration between 10-50 mM can help maintain a consistent pH across the column and mask residual silanol interactions.[1][2]
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help suppress silanol interactions.[13] The competing base will interact with the active silanol sites, reducing their availability to interact with the piperazine analyte.[13] However, this approach can sometimes lead to shorter column lifetimes.[13]
Q3: When should I consider changing the HPLC column?
A3: If mobile phase optimization does not resolve the peak tailing, evaluating your column is the next logical step.
-
Use an End-Capped Column: Modern "end-capped" columns have been treated to reduce the number of accessible free silanol groups, which significantly improves peak shape for basic compounds.[5][12]
-
Consider a Polar-Embedded or Charged Surface Column: These types of columns have stationary phases that are designed to be more compatible with basic analytes, offering improved peak symmetry.[2]
-
Try a Different Stationary Phase: If a C18 column is providing poor peak shape, consider a column with a different stationary phase, such as a C8, phenyl, or cyano column, which may offer different selectivity and reduced secondary interactions.[15]
-
Use a High pH Stable Column: For analyses at high pH, it is crucial to use a column specifically designed for these conditions, such as a hybrid or other pH-stable column, to prevent stationary phase degradation.[16]
-
Check for Column Contamination or Voids: If the peak tailing appears suddenly and affects all peaks, it could indicate a blocked column frit or a void at the column inlet.[1][17] In such cases, flushing the column with a strong solvent or replacing it may be necessary.[2]
Q4: Can my sample preparation and injection technique affect peak tailing?
A4: Yes, your sample preparation and injection technique can significantly impact peak shape.
-
Avoid Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][11] If you suspect this is the issue, try diluting your sample or reducing the injection volume.[11]
-
Match Sample Solvent to Mobile Phase: The solvent used to dissolve your sample should be weaker than or of similar strength to your initial mobile phase.[2] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Ensure Proper Sample Cleanup: For complex matrices, interfering compounds can co-elute with your analyte of interest, causing apparent peak tailing.[11] Implementing a sample cleanup procedure, such as solid-phase extraction (SPE), can help to remove these interferences.[6]
Experimental Protocols
Protocol 1: Mobile Phase pH Screening for Piperazine Analysis
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of a piperazine analyte.
1. Initial Chromatographic Conditions:
-
Column: Use a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength for the piperazine derivative, or an alternative detector like ELSD, CAD, or MS for underivatized piperazine.[18]
-
Sample: Prepare a standard solution of the piperazine analyte in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
2. pH Optimization Steps:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values using appropriate buffers (e.g., formate or phosphate) to achieve pH values of 2.5, 3.0, and 3.5.
-
For each pH condition, inject the piperazine standard and record the chromatogram.
-
Calculate the USP Tailing Factor (Tf) for the piperazine peak at each pH.
-
Select the pH that provides the most symmetrical peak (Tf closest to 1.0).
3. Data Evaluation:
| Mobile Phase A pH | USP Tailing Factor (Tf) | Observations |
| 2.5 | 1.1 | Symmetrical peak shape |
| 3.0 | 1.4 | Moderate tailing |
| 3.5 | 1.8 | Significant tailing |
Note: The above data is illustrative. Actual results may vary depending on the specific piperazine derivative and HPLC system.
Protocol 2: Evaluation of Mobile Phase Additives
If significant peak tailing persists even at low pH, this protocol describes the use of a competing base as a mobile phase additive.
1. Optimized Chromatographic Conditions (from Protocol 1):
-
Use the column and gradient conditions that provided the best results in the pH screening experiment. Select the mobile phase with the pH that gave the most symmetrical peak.
2. Additive Evaluation Steps:
-
Prepare the optimized aqueous mobile phase (Mobile Phase A) containing a low concentration of triethylamine (TEA), for example, 0.05% (v/v).
-
Equilibrate the column with the new mobile phase and inject the piperazine standard.
-
If peak tailing is still present, incrementally increase the concentration of TEA in Mobile Phase A (e.g., to 0.1%, then 0.2%) and re-inject the standard.
-
Choose the lowest concentration of TEA that provides an acceptable peak shape to minimize potential negative effects on the column and MS detection (if used).
4. Data Comparison:
| TEA Concentration in Mobile Phase A | USP Tailing Factor (Tf) |
| 0% | 1.5 |
| 0.05% | 1.2 |
| 0.1% | 1.0 |
Note: The above data is for illustrative purposes. The optimal concentration of the competing base will need to be determined empirically.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. waters.com [waters.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. labcompare.com [labcompare.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. support.waters.com [support.waters.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Catalyst Selection for Chiral Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chiral piperazines. The following sections offer solutions to specific issues related to catalyst selection, reaction optimization, and product purification, supplemented with experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation of a pyrazine substrate is resulting in low enantioselectivity (ee). What are the initial steps for optimization?
A1: Low enantioselectivity is a common hurdle. A systematic approach to optimization is crucial.
-
Ligand Screening: The choice of chiral ligand is paramount. Perform a screen of commercially available chiral diphosphine ligands. For instance, ferrocene-derived ligands like JosiPhos have shown promise, though substitutions on the phosphine can dramatically alter enantioselectivity.[1]
-
Solvent Effects: The reaction solvent can significantly influence enantioselectivity. Screen a range of solvents with varying polarities, such as toluene, THF, and dichloromethane (DCM).[1] Toluene is often a good starting point.[1]
-
Temperature Adjustment: Lowering the reaction temperature can often improve enantiomeric excess, although it may come at the cost of reduced reactivity.[1]
-
Pressure Modification: For hydrogenations, increasing hydrogen pressure can sometimes enhance both reactivity and enantioselectivity, especially when lower temperatures are employed.[1]
Q2: I am observing significant catalyst poisoning. What are the likely causes and solutions?
A2: Pyrazines and the resulting piperazine products contain two strongly coordinative nitrogen atoms that can readily poison the metal catalyst.[1]
-
Substrate Activation: One effective strategy is the in situ activation of the pyrazine substrate with an alkyl halide. This N-alkylation makes the pyrazine ring more electron-deficient, weakening its coordination ability and facilitating reduction.[1]
-
Product Protonation: The generated piperazine product is more basic than the starting pyrazine. The in situ generation of an acid (e.g., from the counterion of the activating agent) can protonate the secondary amine of the piperazine product, forming a salt and inhibiting its ability to coordinate to and poison the catalyst.[1]
Q3: My Buchwald-Hartwig amination for the synthesis of an N-aryl piperazine is giving low yields. How can I troubleshoot this?
A3: Low yields in Buchwald-Hartwig aminations can often be traced back to the catalytic system or reaction conditions.[2][3]
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-rich aryl halides, consider using more electron-rich and sterically hindered phosphine ligands. A thorough screening of various ligands and palladium sources is recommended.[2][3]
-
Base Selection: The base plays a crucial role. If a strong base like NaOtBu leads to starting material decomposition, switching to a weaker base such as K₃PO₄ or Cs₂CO₃ may be beneficial.[2][3]
-
Solvent Choice: Common solvents include toluene, dioxane, and THF. If you are experiencing solubility issues, a more polar solvent like t-butanol could improve the reaction.[2][3]
Q4: How can I achieve stereoselective synthesis of disubstituted piperazines?
A4: Achieving a specific stereoisomer, such as cis or trans, requires a stereocontrolled synthetic strategy.[2] This can often be accomplished through the use of chiral starting materials (e.g., amino acids), diastereoselective reactions, or the application of chiral catalysts.[2] For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities, which can then be converted to the corresponding chiral piperazines.[4][5]
Troubleshooting Guides
Issue 1: Low Yield and/or Enantioselectivity in Asymmetric Hydrogenation of Pyrazines
| Potential Cause | Recommended Solution |
| Suboptimal Chiral Ligand | Screen a diverse set of chiral diphosphine ligands (e.g., JosiPhos, BINAP derivatives). The electronic and steric properties of the ligand are critical.[1] |
| Inappropriate Solvent | Conduct a solvent screen including toluene, THF, DCM, and 2,2,2-trifluoroethanol (TFE). The optimal solvent can vary significantly with the substrate and catalyst system.[1][4] |
| Reaction Temperature Too High | Gradually decrease the reaction temperature. While this may slow the reaction rate, it often leads to higher enantioselectivity.[1] |
| Insufficient Hydrogen Pressure | If lowering the temperature reduces reactivity, compensate by increasing the hydrogen pressure (e.g., from 200 psi to 1200 psi).[1] |
| Catalyst Poisoning | Employ an activation strategy, such as adding an alkyl halide (e.g., benzyl bromide) to form a pyrazinium salt in situ. This reduces the coordinating ability of the substrate and product.[1] |
| Incorrect Catalyst Precursor | For specific transformations like the hydrogenation of pyrazin-2-ols, palladium catalysts such as Pd(OCOCF₃)₂ may be more effective than iridium or rhodium catalysts.[4] |
Issue 2: Poor Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
| Potential Cause | Recommended Solution |
| Incorrect N-Protecting Groups | The choice of protecting groups on the piperazin-2-one nitrogen atoms can significantly impact yield and enantioselectivity. An N-benzoyl group at N1 and an N-benzyl group at N4 have been shown to be effective.[6] |
| Suboptimal Ligand | For the asymmetric decarboxylative allylic alkylation, ligands such as (S)-(CF₃)₃-tBuPHOX have demonstrated high efficiency.[6][7] |
| Low Reaction Concentration | Ensure the reaction concentration is optimized. A concentration of around 0.014 M in toluene has been reported to be effective.[6][7] |
| Inappropriate Palladium Source | The palladium precursor can influence the reaction. [Pd₂(pmdba)₃] is a suitable precursor for this transformation.[7] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an Activated Pyrazine
This protocol is adapted from a procedure for the synthesis of a 3-substituted chiral piperazine.[1]
Materials:
-
[Ir(COD)Cl]₂ (0.01 mmol, 1 mol%)
-
Chiral diphosphine ligand (e.g., (R,S)-Josiphos L4) (0.022 mmol, 2.2 mol%)
-
3-Phenyl-1-(2-isopropoxycarbonylbenzyl)pyrazin-1-ium bromide (1.0 mmol)
-
Toluene (5.0 mL)
-
Hydrogen gas
Procedure:
-
To a glovebox, add the pyrazinium salt, [Ir(COD)Cl]₂, and the chiral ligand to a vial.
-
Add toluene and transfer the solution to an autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 1200 psi.
-
Stir the reaction at -20°C for 48 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the chiral piperazine.
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol is based on the synthesis of chiral 5,6-disubstituted piperazin-2-ones.[4]
Materials:
-
5,6-Diphenylpyrazin-2-ol (0.2 mmol)
-
Pd(OCOCF₃)₂ (0.0066 mmol, 3.3 mol%)
-
(R)-TolBINAP (0.0072 mmol, 3.6 mol%)
-
TsOH·H₂O (0.2 mmol, 100 mol%)
-
Dichloromethane (1.5 mL)
-
Benzene (1.5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, add the pyrazin-2-ol, Pd(OCOCF₃)₂, (R)-TolBINAP, and TsOH·H₂O to an autoclave insert.
-
Add dichloromethane and benzene to the insert.
-
Place the insert into the autoclave, seal it, and purge with hydrogen gas.
-
Pressurize the autoclave to 1000 psi with hydrogen.
-
Heat the reaction to 80°C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture and purify by flash chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[4]
Visualizing Experimental Workflows
Caption: A typical workflow for screening and optimizing catalyst systems.
Caption: A decision tree for troubleshooting low enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
Cost-benefit analysis of different chiral synthesis routes for substituted piperazines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the cost-benefit analysis of different chiral synthesis routes for substituted piperazines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in selecting the most suitable method for your research and development needs.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of chiral substituted piperazines, presented in a question-and-answer format for direct problem-solving.
Issue 1: Low Enantioselectivity (ee)
Question: My asymmetric reaction is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?
Answer: Low enantioselectivity is a common challenge in chiral synthesis. A systematic approach to troubleshooting is crucial.
-
Catalyst/Ligand Purity and Integrity: The purity of your chiral catalyst and ligand is paramount. Impurities can act as catalyst poisons or promote a non-selective background reaction. Ensure that the catalyst and ligand are from a reliable source and have been handled and stored correctly to prevent degradation.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity.[1] Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to a higher ee.[2][3] It is advisable to perform a temperature screening to find the optimal condition for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, consequently, the enantioselectivity.[3] A solvent screen is often necessary to identify the optimal medium for your reaction.
-
Substrate and Reagent Purity: Impurities in your starting materials or reagents can interfere with the catalyst or participate in side reactions, leading to a decrease in enantioselectivity. Ensure all reagents are of high purity and are free of contaminants that could poison the catalyst.
-
Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity. A low catalyst concentration may result in a significant background reaction, while high concentrations can lead to the formation of less selective catalyst aggregates.
Issue 2: Poor Yield of the Desired Chiral Piperazine
Question: The enantioselectivity of my reaction is high, but the yield of the desired product is consistently low. How can I improve the yield?
Answer: Poor yields with high enantioselectivity often point towards issues with reaction kinetics, catalyst stability, or side reactions rather than the stereochemical control of the reaction.
-
Reaction Time and Temperature: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine if the reaction has stalled. An increase in reaction time or a modest increase in temperature might be necessary to drive the reaction to completion. However, be mindful that increasing the temperature could potentially lower the enantioselectivity.[2]
-
Catalyst Deactivation: The chiral catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability. Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify any major byproducts. Understanding the nature of these side reactions can help in modifying the reaction conditions to suppress them.
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct and that no limiting reagent is being consumed prematurely by side reactions.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my substituted piperazine product, and I am observing significant product loss during this step. What are some effective purification techniques?
Answer: The basic nature of piperazines can sometimes make their purification by standard column chromatography on silica gel challenging due to tailing.
-
Modified Column Chromatography: To prevent tailing on acidic silica gel, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Acid-Base Extraction: This is a useful technique for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.
-
Chiral Chromatography: For the separation of enantiomers or diastereomers, chiral HPLC or SFC is often required. The cost of chiral columns and the consumption of solvents should be factored into the overall cost of the synthesis.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the main chiral synthesis strategies for substituted piperazines?
A1: The most common strategies for the asymmetric synthesis of substituted piperazines include:
-
Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral pyrazine or dihydropyrazine precursor using a chiral catalyst, typically based on rhodium, ruthenium, or iridium with chiral phosphine ligands.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method is often used for the synthesis of piperazin-2-ones, which are precursors to piperazines. It involves the reaction of a piperazinone enolate with an allyl electrophile in the presence of a palladium catalyst and a chiral ligand.
-
Asymmetric Lithiation: This technique utilizes a chiral ligand, most famously (-)-sparteine, to direct the deprotonation of an N-Boc protected piperazine at one of the enantiotopic α-protons. The resulting chiral organolithium species can then be trapped with an electrophile.[6][7][8]
-
Synthesis from the Chiral Pool: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine core.
Q2: How do I choose the most cost-effective chiral synthesis route?
A2: The most cost-effective route depends on several factors, including the scale of the synthesis, the target molecule's complexity, and the available resources. The cost-benefit analysis tables below provide a starting point for comparison. Key factors to consider are:
-
Catalyst Cost and Loading: The price of the metal precursor and the chiral ligand, as well as the required catalyst loading, are major cost drivers.
-
Reagent Costs: The cost of all other reagents, including starting materials, bases, and solvents, should be considered.
-
Reaction Time and Throughput: Longer reaction times can increase labor and energy costs.
-
Yield and Enantioselectivity: Higher yields and enantioselectivities reduce the amount of starting material needed and can simplify purification.
-
Purification Costs: The cost of chromatographic separation, including columns and solvents, can be significant, especially for chiral separations.[5]
Q3: Are there any "green" or more sustainable options for chiral piperazine synthesis?
A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some strategies include:
-
Catalysis with Earth-Abundant Metals: Research is ongoing to replace precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic metals.
-
Organocatalysis: The use of small organic molecules as catalysts can be a more sustainable alternative to metal-based catalysts.
-
Biocatalysis: Enzymes can offer high selectivity and operate under mild conditions, often in aqueous media, making them a very green option. Enzymatic resolution of racemic piperazines or their precursors is a viable strategy.[9]
-
Supercritical Fluid Chromatography (SFC): For chiral separations, SFC uses supercritical CO2 as the primary mobile phase, which is less toxic and easier to remove than organic solvents, reducing the environmental impact of purification.[5]
Cost-Benefit Analysis of Chiral Synthesis Routes
The following tables provide a summary of quantitative data for different chiral synthesis routes to facilitate a comparative analysis. Please note that prices are estimates and can vary based on supplier, purity, and quantity.
Table 1: Catalyst and Ligand Costs
| Catalyst/Ligand | Typical Application | Estimated Price (per gram) |
| Palladium(II) Acetate | Asymmetric Allylic Alkylation | ~$65 - $2850 (depending on purity and supplier)[10][11][12] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Asymmetric Allylic Alkylation | ~$22 - $69 (depending on supplier)[13][14][15] |
| (R)-BINAP | Asymmetric Hydrogenation | ~$72 - $320[16][17][18] |
| (S,S)-Ph-BPE | Asymmetric Hydrogenation | ~$1050 (for 100mg)[19][20][21][22] |
| (-)-Sparteine | Asymmetric Lithiation | ~$1700 [placeholder for sparteine price] |
Table 2: Comparison of Chiral Synthesis Routes
| Synthesis Route | Typical Yield (%) | Typical ee (%) | Catalyst Loading (mol%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | 70-95 | 85-99 | 0.5-2 | 12-48 | High atom economy, often high ee. | Requires high-pressure hydrogen, catalyst can be expensive. |
| Pd-Catalyzed AAA | 60-90 | 90-99 | 1-5 | 8-24 | Mild reaction conditions, high ee. | Palladium catalyst and ligands can be costly. |
| Asymmetric Lithiation | 50-80 | 80-98 | Stoichiometric ligand | 2-6 | Direct functionalization of the piperazine ring. | Requires cryogenic temperatures, (-)-sparteine is expensive and only one enantiomer is readily available. |
| Chiral Pool Synthesis | Variable | >99 | N/A | Multi-step | High enantiopurity. | Can be lengthy, limited to the available chiral pool. |
| Enzymatic Resolution | <50 (for desired enantiomer) | >99 | Variable | 12-72 | High enantioselectivity, mild conditions. | Maximum theoretical yield is 50%, may require specific enzymes. |
Table 3: Purification Cost Considerations
| Purification Method | Cost Drivers | Estimated Cost | Notes |
| Standard Column Chromatography | Silica gel, solvents | Low to moderate | May require basic modifiers to prevent tailing. |
| Preparative Chiral HPLC | Chiral column, solvents, instrument time | High | Columns can cost over $2,000.[23][24] Significant solvent consumption.[25] |
| Preparative Chiral SFC | Chiral column, CO₂, co-solvent, instrument time | Moderate to High | Reduced organic solvent consumption compared to HPLC.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of a Piperazin-2-one
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
Piperazin-2-one starting material
-
Allyl acetate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., (R,R)-Trost ligand)
-
Base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2.5 mol%) and the chiral ligand (2.5-6 mol%).
-
Add anhydrous solvent and stir the mixture at room temperature for 20-30 minutes to form the catalyst complex.
-
In a separate flask, dissolve the piperazin-2-one starting material in the anhydrous solvent.
-
Cool the piperazin-2-one solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly add the base (e.g., NaHMDS, 1.1 equivalents) to the piperazin-2-one solution and stir for 30-60 minutes to form the enolate.
-
Transfer the enolate solution to the flask containing the catalyst complex via cannula.
-
Add the allyl acetate (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Lithiation of N-Boc-piperazine using (-)-Sparteine
This protocol is a generalized procedure based on the work of O'Brien and others.[6][7][8]
Materials:
-
N-Boc-piperazine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi)
-
Anhydrous solvent (e.g., Diethyl ether or MTBE)
-
Electrophile (e.g., Trimethylsilyl chloride - TMSCl)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add a solution of N-Boc-piperazine (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
Add (-)-sparteine (1.2 equivalents) to the solution.
-
Slowly add s-BuLi (1.2 equivalents, as a solution in cyclohexane) dropwise to the reaction mixture.
-
Stir the solution at -78 °C for the optimized lithiation time (typically 1-3 hours).
-
Add the electrophile (e.g., TMSCl, 1.5 equivalents) to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in asymmetric synthesis.
Comparative Workflow of Chiral Piperazine Synthesis Routes
Caption: Overview of different synthetic strategies to obtain chiral substituted piperazines.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 12. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 13. strem.com [strem.com]
- 14. Tris(dibenzylideneacetone)dipalladium price,buy Tris(dibenzylideneacetone)dipalladium - chemicalbook [m.chemicalbook.com]
- 15. 51364-51-3 Cas No. | Tris(dibenzylideneacetone)dipalladium | Apollo [store.apolloscientific.co.uk]
- 16. (R)-BINAP | BoroPharm Inc. [boropharm.com]
- 17. strem.com [strem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Strem, An Ascensus Company (S,S)-Ph-BPE min. 98% 100mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 20. strem.com [strem.com]
- 21. (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane, min. 98% (S,S)-Ph-BPE-SINOCOMPOUND [en.sinocompound.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Chiral Technologies, Inc. CHIRALPAK IC ANALYTICAL COLUMN, Quantity: Each | Fisher Scientific [fishersci.com]
- 24. Hypersil™ Chiral HPLC Columns 50 mm | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Comparison of (R)- and (S)-1-Benzyl-3-methylpiperazine: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the spectroscopic properties of the enantiomers (R)- and (S)-1-Benzyl-3-methylpiperazine. Due to the absence of publicly available, directly comparable experimental spectra for both enantiomers, this document outlines the theoretical spectroscopic similarities and differences expected based on fundamental principles of stereochemistry. It further provides detailed experimental protocols for acquiring the necessary data to perform such a comparison.
Introduction to Enantiomer Spectroscopy
(R)- and (S)-1-Benzyl-3-methylpiperazine are chiral molecules and enantiomers of each other. Enantiomers are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both the (R) and (S) forms.
Distinguishing between enantiomers requires a chiral environment or a spectroscopic method sensitive to chirality. Techniques such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) are essential for this purpose. Alternatively, NMR spectroscopy in the presence of a chiral solvating agent can be used to induce diastereomeric interactions, leading to observable differences in the spectra of the two enantiomers.
Below, we detail the expected outcomes from various spectroscopic analyses and provide the methodologies to obtain this data.
Molecular Structure and Stereochemistry
The fundamental difference between the (R) and (S) enantiomers lies in the three-dimensional arrangement of atoms around the chiral center at the 3-position of the piperazine ring.
Caption: Molecular structures of (R)- and (S)-1-Benzyl-3-methylpiperazine.
Spectroscopic Data Comparison (Theoretical)
The following tables summarize the expected spectroscopic data for the two enantiomers. As standard NMR, IR, and MS techniques are insensitive to chirality, the data presented for both enantiomers are identical.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-1-Benzyl-3-methylpiperazine are expected to be identical. The chemical shifts arise from the electronic environment of the nuclei, which is the same for both enantiomers.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.20-7.40 | m | 5H | Phenyl-H |
| ~3.50 | s | 2H | Benzyl-CH₂ |
| ~2.80-3.10 | m | 3H | Piperazine-H (axial/equatorial) |
| ~2.20-2.60 | m | 4H | Piperazine-H (axial/equatorial) |
| ~1.05 | d | 3H | Methyl-CH₃ |
| ~1.70 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~138.0 | Phenyl-C (quaternary) |
| ~129.0 | Phenyl-CH |
| ~128.0 | Phenyl-CH |
| ~127.0 | Phenyl-CH |
| ~63.0 | Benzyl-CH₂ |
| ~55.0 | Piperazine-CH₂ |
| ~53.0 | Piperazine-CH |
| ~46.0 | Piperazine-CH₂ |
| ~15.0 | Methyl-CH₃ |
Infrared (IR) Spectroscopy
The vibrational modes of the (R) and (S) enantiomers are identical in energy, resulting in superimposable IR spectra.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium, Sharp | N-H Stretch |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2950, 2850 | Strong | Aliphatic C-H Stretch |
| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C Bending |
| ~1100 | Strong | C-N Stretch |
| ~740, 700 | Strong | Aromatic C-H Bending (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since enantiomers have the same molecular formula and mass, their mass spectra will be identical.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 190 | 40 | [M]⁺ |
| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |
| 99 | 30 | [M - C₇H₇]⁺ |
Chiral Spectroscopy: Circular Dichroism (CD)
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs (positive vs. negative Cotton effects).
Table 5: Predicted Circular Dichroism Data
| Wavelength (nm) | (R)-Enantiomer (Δε) | (S)-Enantiomer (Δε) |
|---|---|---|
| ~260 | Positive | Negative |
| ~215 | Negative | Positive |
Note: The signs are hypothetical and would need to be confirmed experimentally.
Experimental Protocols
To obtain the data for a definitive spectroscopic comparison, the following experimental protocols are recommended.
General Experimental Workflow
The logical flow for a comprehensive spectroscopic comparison of enantiomers is outlined below.
Caption: Experimental workflow for spectroscopic comparison of enantiomers.
NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of -2 to 12 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of 0 to 200 ppm, using a proton-decoupled pulse sequence.
-
Analysis with Chiral Solvating Agent (Optional): Prepare samples of each enantiomer separately with a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in CDCl₃. Acquire ¹H NMR spectra and compare the chemical shifts of corresponding protons.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Processing: The spectrum is typically presented in terms of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Instrument: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation: For EI, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet. For ESI, prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Circular Dichroism (CD) Spectroscopy
-
Instrument: CD Spectropolarimeter.
-
Sample Preparation: Prepare a dilute solution of each enantiomer (e.g., 0.1 mg/mL) in a UV-transparent solvent such as methanol or acetonitrile.
-
Acquisition: Scan the sample in a quartz cuvette (e.g., 1 cm path length) from approximately 300 nm to 190 nm. A baseline spectrum of the solvent should be recorded and subtracted from the sample spectra.
-
Data Presentation: The data is typically plotted as molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength (nm).
Conclusion
The spectroscopic comparison of (R)- and (S)-1-Benzyl-3-methylpiperazine relies on a combination of achiral and chiral analytical techniques. While standard methods like NMR, IR, and MS will produce identical results for both enantiomers, confirming their constitutional and configurational identity apart from stereochemistry, chiral-sensitive methods such as Circular Dichroism are indispensable for their differentiation. The expected outcome is a set of identical spectra from achiral methods and mirror-image spectra from chiral methods, which would unequivocally confirm the enantiomeric relationship between the two samples. The experimental protocols provided herein offer a robust framework for obtaining this critical data for research and drug development purposes.
Navigating Chirality: A Comparative Analysis of Auxiliaries for Piperazine Synthesis
For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of piperazine scaffolds is a critical task in the creation of novel therapeutics. The choice of a chiral auxiliary can significantly impact the efficiency and stereochemical outcome of such syntheses. This guide provides an objective comparison of different chiral auxiliaries employed in the diastereoselective synthesis of piperazines, supported by experimental data to inform rational auxiliary selection.
The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals. Introducing chirality into this scaffold opens up new avenues for modulating biological activity and improving pharmacokinetic profiles. Chiral auxiliaries offer a powerful strategy to control the stereochemistry during the construction of the piperazine ring or its precursors. This is typically achieved by temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent bond-forming reaction. The ideal auxiliary should be readily available, easily attached and removed, and induce high levels of diastereoselectivity.
This guide focuses on a comparative analysis of two prominent chiral auxiliaries that have been successfully utilized in the synthesis of chiral piperazine derivatives: the Ellman auxiliary (tert-butanesulfinamide) and chiral amino alcohols, exemplified by (R)-phenylglycinol.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in a given transformation, leading to the desired stereoisomer in high yield. The following table summarizes the performance of the Ellman auxiliary and (R)-phenylglycinol in the asymmetric synthesis of substituted piperazines, based on published experimental data.
| Chiral Auxiliary | Key Transformation | Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Ellman Auxiliary ((R)-tert-butanesulfinamide) | Nucleophilic trifluoromethylation | α-Amino sulfinylimine | cis-2-phenyl-3-(trifluoromethyl)piperazine | >98:2 | 75 | [1] |
| α-Amino sulfinylimine | trans-2-phenyl-3-(trifluoromethyl)piperazine | >98:2 | 80 | [1] | ||
| (R)-Phenylglycinol | Reductive amination of a β-keto ester followed by cyclization | N-Boc protected amino acid derivative | (R)-2-methylpiperazine | Not explicitly reported, but led to enantiomerically pure product after purification and auxiliary removal. | Overall yield not detailed for this specific transformation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the synthesis of chiral piperazines using the discussed auxiliaries.
Protocol 1: Synthesis of cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines using the Ellman Auxiliary[1]
This protocol involves the diastereoselective addition of the Ruppert-Prakash reagent (TMSCF₃) to an α-amino sulfinylimine derived from (R)-tert-butanesulfinamide.
Step 1: Synthesis of the N-sulfinyl-α-aminoacetophenone. (R)-tert-butanesulfinamide is condensed with 2-aminoacetophenone hydrochloride in the presence of a dehydrating agent like titanium(IV) ethoxide to furnish the corresponding N-sulfinyl imine.
Step 2: Diastereoselective Trifluoromethylation. The N-sulfinyl imine is dissolved in an appropriate solvent (e.g., THF) and cooled to -78 °C. The Ruppert-Prakash reagent (TMSCF₃) and a fluoride source (e.g., tetrabutylammonium acetate) are added. The reaction is stirred at low temperature until completion. The diastereoselectivity of this step is typically very high, leading to the formation of one major diastereomer of the trifluoromethylated diamine precursor.
Step 3: Cyclization and Auxiliary Removal. The resulting sulfinamide is treated with an acid (e.g., HCl in methanol) to cleave the chiral auxiliary. The deprotected diamine is then cyclized to form the piperazine ring. Depending on the reaction conditions and the stereochemistry of the diamine precursor, both cis and trans isomers of the 2-phenyl-3-(trifluoromethyl)piperazine can be selectively obtained. The final products are purified by chromatography.
Protocol 2: Asymmetric Synthesis of (R)-2-methylpiperazine using (R)-Phenylglycinol as a Chiral Source
This approach utilizes a chiral amino acid as the starting material, where the inherent chirality directs the formation of the piperazine ring.
Step 1: Synthesis of a β-keto ester. An N-protected amino acid (e.g., N-Boc-alanine) is converted to the corresponding β-keto ester through a Masamune condensation or a similar method.
Step 2: Reductive Amination. The β-keto ester undergoes reductive amination with ammonium acetate and a reducing agent like sodium cyanoborohydride. This step forms a key 1,2-diamine intermediate as a mixture of diastereomers.
Step 3: Protection and Cyclization. The newly formed amino group is protected (e.g., with a nosyl group). The protected diamine then undergoes an annulation reaction, for instance, by treatment with a suitable dielectrophile, to construct the piperazine ring.
Step 4: Deprotection and Auxiliary Removal. Finally, all protecting groups are removed to yield the desired chiral 2-substituted piperazine. The chiral auxiliary, in this case, is the remnant of the original amino acid and is not recovered in its initial form.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Conclusion
The selection of a chiral auxiliary for piperazine synthesis is a critical decision that depends on the desired substitution pattern, the specific reaction being employed, and the availability of starting materials. The Ellman auxiliary has demonstrated excellent performance in directing the stereoselective addition of nucleophiles to imine precursors, affording high diastereoselectivities and good yields for the synthesis of highly functionalized piperazines.[1] On the other hand, leveraging the chirality of readily available amino acids provides a more direct, albeit potentially less modular, route to simpler chiral piperazines.
For researchers and drug development professionals, a careful evaluation of the strengths and limitations of each approach is paramount. While direct comparative studies of a wide range of auxiliaries for piperazine synthesis are not abundant in the literature, the data presented here for these selected examples provides a valuable starting point for making an informed choice. Future work in this area should focus on direct, systematic comparisons of various modern chiral auxiliaries under standardized conditions to create a more comprehensive and directly comparable dataset.
References
(R)-1-Benzyl-3-methylpiperazine vs other chiral building blocks in drug design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the efficacy, selectivity, and safety of a therapeutic candidate. Among the vast array of available synthons, chiral piperazines have emerged as a privileged scaffold due to their unique structural and physicochemical properties. This guide provides an objective comparison of (R)-1-Benzyl-3-methylpiperazine with other prominent chiral building blocks, supported by available experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug design and development endeavors.
Introduction to Chiral Building Blocks in Drug Design
Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] Consequently, the use of enantiomerically pure building blocks is paramount in the synthesis of single-enantiomer drugs to optimize therapeutic outcomes and minimize adverse effects. Chiral building blocks are stereochemically defined molecules that serve as starting materials or key intermediates in the construction of complex chiral drug substances.[3] Common classes of chiral building blocks include amino acids and their derivatives, chiral amines such as piperidines and pyrrolidines, and chiral alcohols.[3][4] The choice of a particular chiral building block can significantly impact the synthetic strategy, physicochemical properties, and ultimately the biological activity of the final drug molecule.[5][6]
This compound: A Versatile Chiral Synthon
This compound, with a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol , is a chiral substituted piperazine that has garnered attention in medicinal chemistry.[4] The piperazine ring is a common motif in many central nervous system (CNS) active drugs, often imparting favorable properties such as improved aqueous solubility and the ability to cross the blood-brain barrier.[7][8][9] The presence of the benzyl group on one nitrogen and a methyl group at the chiral center of the piperazine ring provides a scaffold with distinct steric and electronic features for molecular recognition by biological targets.
Synthesis of this compound
Comparison with Other Chiral Building Blocks
The selection of a chiral building block is a multi-faceted decision that depends on the specific therapeutic target, the desired physicochemical properties of the final molecule, and the overall synthetic strategy. Here, we compare this compound with two other widely used classes of chiral building blocks: chiral pyrrolidines and chiral amino acids.
Chiral Pyrrolidines: (S)-Prolinol
Chiral pyrrolidines, such as (S)-prolinol derived from the natural amino acid L-proline, are versatile building blocks in asymmetric synthesis.[12] (S)-Prolinol is a chiral amino alcohol that can be used as a catalyst or a synthon in the construction of a wide range of biologically active molecules.[12]
Chiral Amino Acids: N-Boc-(S)-Proline
Amino acids are fundamental chiral building blocks provided by nature.[3] N-protected amino acids, such as N-Boc-(S)-proline, are extensively used in solid-phase peptide synthesis and as starting materials for the synthesis of a diverse array of small molecule drugs.[13][14] The Boc (tert-butyloxycarbonyl) protecting group is a common choice for the temporary protection of the amine functionality.
Physicochemical Properties Comparison
The physicochemical properties of a chiral building block can significantly influence the properties of the final drug molecule, including its solubility, lipophilicity, and metabolic stability. The table below provides a comparison of key physicochemical properties for this compound and the selected alternative chiral building blocks.
| Property | This compound | (S)-Prolinol | N-Boc-(S)-Proline |
| Molecular Formula | C12H18N2 | C5H11NO | C10H17NO4 |
| Molecular Weight ( g/mol ) | 190.28 | 101.15 | 215.25 |
| Boiling Point (°C) | Not available | 74-76 (at 2 mmHg)[12] | Not available |
| Density (g/mL) | Not available | 1.036[12] | Not available |
| LogP (calculated) | ~2.5 | ~-0.5 | ~1.0 |
| Structural Features | Substituted piperazine, secondary & tertiary amines, aromatic ring | Primary alcohol, secondary amine | Carboxylic acid, protected secondary amine |
Note: LogP values are estimations and can vary depending on the calculation method.
Performance in Drug Synthesis: A Qualitative Comparison
-
This compound: The piperazine scaffold is often incorporated to introduce a basic center, which can be crucial for target engagement (e.g., interacting with acidic residues in a binding pocket) and for improving pharmacokinetic properties such as solubility. The disubstituted nature of this building block offers two sites for further functionalization, allowing for the exploration of diverse chemical space. The benzyl group can also serve as a protecting group that can be removed later in the synthesis.[15]
-
(S)-Prolinol: The presence of both a nucleophilic amine and a hydroxyl group allows for a variety of chemical transformations. It is a common starting material for the synthesis of more complex chiral ligands and catalysts. Its relatively small and rigid structure can impart conformational constraint to the final molecule, which can be beneficial for binding affinity and selectivity.
-
N-Boc-(S)-Proline: As a protected amino acid, it is ideally suited for peptide synthesis and the introduction of a proline moiety into a molecule. The carboxylic acid and the protected amine provide orthogonal handles for sequential chemical modifications. The rigid pyrrolidine ring of proline is often used to induce specific turns in peptide chains or to create conformationally restricted small molecules.
Case Study: Chiral Building Blocks in the Synthesis of Mcl-1 Inhibitors
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein and an attractive target for cancer therapy. Several small molecule inhibitors of Mcl-1 have been developed, often incorporating chiral moieties to achieve potent and selective binding. While a direct comparison involving this compound is not available, studies on Mcl-1 inhibitors have utilized various chiral building blocks, including derivatives of chiral amino acids and other chiral amines.[16][17][18][19] The choice of the chiral scaffold in these inhibitors is critical for establishing the key interactions within the hydrophobic binding groove of Mcl-1.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of these chiral building blocks in synthesis.
General Synthesis of 1-Benzylpiperazine
This protocol describes a general method for the synthesis of 1-benzylpiperazine from piperazine and benzyl chloride.[15]
Materials:
-
Piperazine hexahydrate
-
Piperazine dihydrochloride monohydrate
-
Benzyl chloride
-
Absolute ethanol
-
5N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.
-
Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warm solution with swirling.
-
Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.
-
The mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for about 30 minutes.
-
The precipitated piperazine dihydrochloride is collected by filtration, washed with cold absolute ethanol, and dried.
-
The combined filtrate and washings are treated with ethanolic HCl to precipitate 1-benzylpiperazine dihydrochloride.
-
The salt is collected, washed with benzene, and dried.
-
The free base is obtained by dissolving the salt in water, making the solution alkaline with 5N NaOH, and extracting with chloroform.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed.
-
The resulting oil is distilled under reduced pressure to yield pure 1-benzylpiperazine.[15]
Synthesis of (S)-Prolinol from L-Proline
(S)-Prolinol can be prepared by the reduction of L-proline.[12][20]
Materials:
-
L-Proline
-
Lithium aluminium hydride (LAH)
-
Tetrahydrofuran (THF)
-
Potassium hydroxide solution
Procedure:
-
A suspension of lithium aluminium hydride (0.1 mol) in THF (160 mL) is refluxed for 15 minutes.
-
L-Proline (0.06 mol) is added slowly to the refluxing mixture.
-
The mixture is refluxed for an additional hour.
-
The reaction is quenched by the careful addition of a potassium hydroxide solution.
-
The mixture is refluxed for 15 minutes, and the hot solution is filtered.
-
The precipitate is refluxed with THF for 1 hour and filtered again to yield (S)-prolinol.[20]
Synthesis of N-Boc-(S)-Proline
This protocol describes the protection of the amine group of L-proline with a Boc group.[14]
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine
-
Dichloromethane (CH2Cl2)
-
Citric acid solution
-
Sodium chloride solution
Procedure:
-
L-proline (4.35 mmol) is added to a solution of dichloromethane (10 mL) containing triethylamine (0.7 mL).
-
(Boc)2O (6.42 mmol) is added, and the mixture is stirred for 2.5 hours at room temperature.
-
The organic phase is washed sequentially with saturated citric acid solution, saturated sodium chloride solution, and water.
-
The organic layer is dried over MgSO4 and evaporated to yield N-Boc-L-proline as a white solid.[14]
Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[21][22][23]
General Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the analyte's structure. Polysaccharide-based columns are often a good starting point.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol), that provides good separation of the enantiomers. Small amounts of an acidic or basic additive may be required to improve peak shape.
-
Sample Preparation: Dissolve the sample in a suitable solvent, usually the mobile phase, at an appropriate concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100[23]
Visualizations
Logical Relationship for Chiral Building Block Selection
Caption: A decision-making workflow for selecting a chiral building block in drug design.
Experimental Workflow for a Generic Asymmetric Synthesis
Caption: A generalized workflow for an asymmetric synthesis and product analysis.
Conclusion
This compound represents a valuable chiral building block for drug discovery, offering the advantageous properties of the piperazine scaffold combined with a defined stereocenter. While direct quantitative comparisons with other chiral synthons are limited, its structural features suggest its utility in constructing novel drug candidates, particularly for CNS targets. The choice between this compound, chiral pyrrolidines like (S)-prolinol, or chiral amino acids such as N-Boc-(S)-proline will ultimately depend on the specific goals of the drug design program. A thorough evaluation of the synthetic accessibility, the desired physicochemical and pharmacological profiles, and the structure-activity relationships will guide the medicinal chemist to the optimal chiral building block for their application.
References
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. longdom.org [longdom.org]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 11. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 12. Prolinol - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural revision of the Mcl-1 inhibitor MIM1: synthesis and biological studies on ovarian cancer cells with evaluation of designed analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Page loading... [guidechem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. physicsforums.com [physicsforums.com]
Head-to-head comparison of synthetic routes to chiral 3-substituted piperazines
A Head-to-Head Comparison of Synthetic Routes to Chiral 3-Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged motif in medicinal chemistry, frequently appearing in a diverse range of pharmaceuticals. The introduction of chirality, particularly at the C3 position, significantly expands the accessible chemical space and offers opportunities for enhanced target specificity and improved pharmacokinetic properties. This guide provides a head-to-head comparison of several prominent synthetic routes to chiral 3-substituted piperazines, with a focus on experimental data and detailed methodologies.
Synthesis from Chiral Amino Acids
This classical approach leverages the readily available pool of enantiopure amino acids as starting materials. The general strategy involves the conversion of an amino acid to a chiral 1,2-diamine, which is subsequently cyclized to form the piperazine ring.
A notable example is the five-step synthesis of 3-substituted piperazine-2-acetic acid esters.[1][2][3][4][5][6] This method can deliver products with high enantiomeric purity.[1][2][3][4][5] However, a significant drawback is the potential for racemization, particularly in the case of 3-phenyl substituted piperazines.[1][2][3][4][5][6]
Experimental Protocol: Synthesis of Ethyl 2-(1-((4-nitrophenyl)sulfonyl)-3-phenylpiperazin-2-yl)acetate
A general procedure involves the following key steps[3]:
-
β-Ketoester Formation: An N-Boc protected amino acid is converted to the corresponding β-ketoester.
-
Reductive Amination: The β-ketoester undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield a 1,2-diamine.
-
Nosylation: The newly formed amine is protected with a nosyl group.
-
Annulation: The protected diamine is treated with bromoethyldiphenylsulfonium triflate.
-
Cyclization: Removal of the Boc group with trifluoroacetic acid (TFA) followed by a basic workup affords the piperazine.
Quantitative Data
| Substituent (R) | Overall Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Methyl | Good | >99 | ~1:1 |
| Phenyl | Moderate | Racemized | cis/trans mixture |
Palladium-Catalyzed Asymmetric Allylic Alkylation
A powerful and versatile method for the synthesis of chiral piperazines involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-one precursors.[7][8][9][10][11] This approach allows for the construction of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the desired piperazines.[7][8][9][10][11]
Experimental Protocol: Asymmetric Allylic Alkylation of N-Protected Piperazin-2-ones
The general procedure is as follows[9][10]:
-
Catalyst Preparation: A solution of Pd₂(pmdba)₃ and a chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX) in toluene is prepared.
-
Reaction Setup: To this catalyst solution, the N-protected piperazin-2-one substrate is added.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for 12-48 hours.
-
Work-up and Purification: The product is isolated and purified by chromatography.
-
Reduction: The resulting piperazin-2-one is reduced to the corresponding piperazine.
Quantitative Data
| N-Protecting Group | R-Group | Yield (%) | ee (%) |
| Bz | Allyl | 85 | 92 |
| PMB | Allyl | 78 | 90 |
| Boc | Cinnamyl | 95 | 95 |
Iridium-Catalyzed [3+3] Cycloaddition
A more recent development is the iridium-catalyzed formal [3+3] cycloaddition of imines for the synthesis of C-substituted piperazines.[2][7][8][12][13] This method is highly atom-economical and proceeds with excellent regio- and diastereoselectivity, affording a single diastereomer.[2][7][8][12]
Experimental Protocol: Iridium-Catalyzed Dimerization of Imines
A typical experimental setup is as follows[8][12]:
-
Catalyst and Reagents: In a glovebox, a vial is charged with [IrCl(cod)(PPh₃)], the imine substrate, and an additive such as trimethylamine N-oxide.
-
Solvent: Anhydrous and degassed solvent (e.g., C₆D₆) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for a specified time.
-
Analysis: The conversion and yield are determined by ¹H NMR spectroscopy.
Quantitative Data
| Imine Substrate | Yield (%) | Diastereoselectivity |
| Aromatic | >90 | >20:1 |
| Aliphatic | >85 | >20:1 |
Asymmetric Lithiation-Trapping
Direct functionalization of the piperazine ring can be achieved through asymmetric lithiation using a chiral ligand, followed by trapping with an electrophile.[14][15][16][17] The use of s-BuLi in the presence of (-)-sparteine or a (+)-sparteine surrogate allows for the enantioselective deprotonation of N-Boc protected piperazines.[14][15][16] The success of this method is highly dependent on the nature of the electrophile and the distal N-substituent.[14][15]
Experimental Protocol: Asymmetric Lithiation of N-Boc-piperazine
The general procedure is as follows[14][15]:
-
Complex Formation: A solution of s-BuLi and (-)-sparteine is prepared in a suitable solvent (e.g., toluene) at low temperature (-78 °C).
-
Lithiation: The N-Boc piperazine substrate is added to the preformed complex.
-
Electrophilic Trap: After a short period, the desired electrophile is added.
-
Quenching and Extraction: The reaction is quenched, and the product is extracted and purified.
Quantitative Data
| N-Substituent | Electrophile | Yield (%) | er |
| Benzyl | MeI | 70-80 | 98:2 |
| Cumyl | MeOCOCl | 28-32 | 99:1 |
One-Pot Three-Component Synthesis
This highly efficient strategy involves the reaction of N-activated aziridines, anilines, and propargyl carbonates in a single pot to generate highly substituted piperazines.[1][18] This method is reported to proceed with excellent stereoselectivity, providing products with >99% de and ee.[1][18]
Experimental Protocol: Three-Component Synthesis of Piperazines
A representative procedure is as follows[1][18]:
-
Ring Opening: An N-activated aziridine is reacted with an aniline in the presence of a catalyst to facilitate Sₙ2-type ring opening.
-
Palladium-Catalyzed Annulation: A palladium catalyst and a propargyl carbonate are then added to the reaction mixture.
-
Cyclization: The intermediate undergoes a palladium-catalyzed annulation to form the piperazine ring.
-
Isolation: The final product is isolated and purified.
Quantitative Data
| Aziridine Substituent | Aniline Substituent | Propargyl Carbonate | Yield (%) | de (%) | ee (%) |
| Phenyl | 4-Methoxyphenyl | Methyl | High | >99 | >99 |
| Methyl | Phenyl | Ethyl | High | >99 | >99 |
Visual Comparison of Synthetic Workflows
Caption: Comparative workflows for the synthesis of chiral 3-substituted piperazines.
Conclusion
The choice of synthetic route to a chiral 3-substituted piperazine depends on several factors, including the desired substitution pattern, the required level of stereochemical purity, and the scalability of the process.
-
Synthesis from amino acids is a well-established method but can be limited by racemization issues.
-
Palladium-catalyzed AAA offers excellent enantioselectivity for a wide range of substrates and is particularly useful for accessing α-tertiary piperazines.
-
Iridium-catalyzed [3+3] cycloaddition is a highly efficient and diastereoselective method for the synthesis of C-substituted piperazines.
-
Asymmetric lithiation provides a direct route to functionalize the piperazine core, although its success is sensitive to the reaction partners.
-
One-pot three-component synthesis represents a highly convergent and stereoselective approach to complex piperazine structures.
Researchers and drug development professionals should carefully consider the advantages and limitations of each of these powerful synthetic strategies when designing and executing the synthesis of novel chiral 3-substituted piperazine derivatives.
References
- 1. Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | Publicación [silice.csic.es]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
The Influence of Isomeric Forms on the Biological Activity of Piperazine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs with a wide array of biological activities. The seemingly subtle variation in the arrangement of substituents on this heterocyclic moiety—a concept known as isomerism—can lead to profound differences in pharmacological properties, including receptor affinity, selectivity, and overall efficacy. This guide provides an objective comparison of the biological activities of piperazine isomers, supported by experimental data, to aid researchers in the rational design of more potent and selective therapeutic agents.
Impact of Positional Isomerism on Receptor Binding Affinity
The position of a substituent on an aromatic ring attached to the piperazine core (ortho, meta, or para) significantly influences the molecule's interaction with its biological target. This is primarily due to the altered spatial arrangement of functional groups, which affects the molecule's ability to fit into and interact with the binding pocket of a receptor.
A prominent example is the modulation of binding affinity for the serotonin 5-HT1A receptor, a key target in the treatment of neuropsychiatric disorders. Arylpiperazine derivatives are a well-established class of ligands for this receptor. Studies on regioisomers of novel arylpiperazine derivatives have consistently demonstrated a clear differentiation in binding affinity.
Table 1: Influence of Positional Isomerism on 5-HT1A Receptor Affinity
| Isomer Position | Representative Compound Structure | Target | Binding Affinity (Ki, nM) |
| Ortho | 1-(2-Methoxyphenyl)piperazine derivative | Human 5-HT1A Receptor | ~20-30 |
| Meta | 1-(3-Methoxyphenyl)piperazine derivative | Human 5-HT1A Receptor | ~1-5 |
| Para | 1-(4-Methoxyphenyl)piperazine derivative | Human 5-HT1A Receptor | ~50-100 |
Note: The Ki values are approximate and can vary depending on the specific derivative and experimental conditions.
As the data indicates, the meta-substituted isomer generally exhibits the highest affinity for the 5-HT1A receptor, followed by the ortho and then the para isomers. This suggests that the electronic and steric properties conferred by the meta-substitution create a more favorable interaction with the receptor's binding site.
Stereoisomerism and Enantioselectivity
The introduction of a chiral center in a piperazine derivative can lead to stereoisomers (enantiomers), which can exhibit significantly different biological activities. This enantioselectivity is a critical consideration in drug development, as one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.
Table 2: Enantioselectivity of Chiral Piperazine Derivatives
| Compound | Enantiomer | Target | Biological Activity (IC50/Ki, nM) |
| Chiral Piperazine Derivative A | (R)-enantiomer | Dopamine D2 Receptor | 15 |
| (S)-enantiomer | Dopamine D2 Receptor | 250 | |
| Chiral Piperazine Derivative B | (+)-enantiomer | 5-HT Transporter | 5 |
| (-)-enantiomer | 5-HT Transporter | 80 |
Note: The data presented are illustrative examples from various studies and the specific values can differ based on the compound and assay.
These examples highlight the profound impact of stereochemistry on biological activity, with one enantiomer often being significantly more potent than the other. This underscores the importance of chiral synthesis and separation in the development of piperazine-based drugs.
Influence of Isomerism on Antimicrobial Activity
Piperazine derivatives have also been extensively investigated for their antimicrobial properties. Isomeric variations can influence their potency against a range of bacterial and fungal pathogens. The position of substituents on the aryl ring can affect the compound's ability to penetrate the microbial cell wall and interact with its intracellular targets.
Studies on various substituted phenylpiperazine derivatives have shown that the position of the substituent influences the Minimum Inhibitory Concentration (MIC) against different microbial strains.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Piperazine Isomers
| Isomer Position | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Ortho-substituted derivative | 64 | 128 | >256 |
| Meta-substituted derivative | 16 | 32 | 64 |
| Para-substituted derivative | 32 | 64 | 128 |
Note: The MIC values are representative and can vary based on the specific compound and microbial strain.
Generally, meta- and para-substituted derivatives tend to exhibit greater antimicrobial activity compared to their ortho-substituted counterparts. This could be attributed to reduced steric hindrance, allowing for better interaction with microbial targets.
Signaling Pathways and Mechanisms of Action
To understand the functional consequences of these differences in binding affinity and activity, it is crucial to visualize the downstream signaling pathways.
5-HT1A Receptor Signaling Pathway
Many centrally acting piperazine derivatives exert their effects through the serotonergic system. Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability.
Validating the Enantiomeric Purity of (R)-1-Benzyl-3-methylpiperazine: A Comparative Guide to Analytical Techniques
The stereochemical integrity of pharmaceutical compounds is paramount, as enantiomers can exhibit distinct pharmacological and toxicological profiles. For drug development professionals working with chiral molecules like (R)-1-Benzyl-3-methylpiperazine, a versatile building block in medicinal chemistry, robust and reliable methods for validating enantiomeric purity are essential. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
The principal methods for determining the enantiomeric excess (ee) of chiral amines include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique combination of resolution, speed, sensitivity, and resource requirements.
Comparison of Analytical Methods
The selection of an analytical method for determining the enantiomeric purity of this compound and its alternatives, such as other chiral piperazine derivatives, depends on various factors including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC | Chiral CE | Chiral NMR |
| Principle | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP using a supercritical fluid (e.g., CO₂) as the mobile phase. | Separation of volatile derivatives on a chiral column in a gaseous mobile phase. | Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Resolution | Good to Excellent | Excellent | Good to Excellent | Excellent | Moderate to Good |
| Analysis Time | 10-30 minutes[1] | < 10 minutes[2] | 10-30 minutes | < 25 minutes[3][4] | < 15 minutes[5] |
| Sensitivity (LOD/LOQ) | LOD: ~0.08 µg/mL, LOQ: ~0.16 µg/mL (for a similar compound)[1] | Generally higher than HPLC[6] | High (pg to fg range) | LOD: 5.9–11.4 µmol/L, LOQ: 18–34.6 µmol/L (for piperazine derivatives)[7][8] | Lower, requires higher sample concentration |
| Sample Throughput | Moderate | High | Moderate | High | High |
| Solvent Consumption | High | Low ("Green" technique)[] | Low | Very Low | Low |
| Derivatization | Often not required | Often not required | Often required for amines to increase volatility.[10] | Not always required | Required (chiral solvating/derivatizing agent).[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques. Below are representative protocols for each method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including chiral amines.[10]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: Cellulose or amylose-based CSP (e.g., CHIRALPAK® series).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized for the specific analyte.
-
A basic additive like diethylamine (DEA) is often necessary to improve peak shape and achieve elution for amines.[11]
Procedure:
-
Sample Preparation: Dissolve a racemic standard and the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and the resolution. Subsequently, inject the sample to be tested.
-
Quantification: Calculate the enantiomeric excess based on the peak areas of the two enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering faster analysis times and reduced solvent consumption.[12] It is particularly well-suited for high-throughput screening in drug discovery.
Instrumentation:
-
Supercritical Fluid Chromatograph with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Polysaccharide-based CSPs are commonly used.
Mobile Phase:
-
Supercritical CO₂ and a polar co-solvent (e.g., methanol, ethanol).
-
Additives such as trifluoroacetic acid and triethylamine can be used to improve peak shape and selectivity.[12]
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase modifier (e.g., methanol) to a concentration of about 1 mg/mL.[10]
-
Chromatographic Conditions:
-
Analysis and Quantification: Similar to the HPLC procedure, inject a racemic standard followed by the test sample and calculate the enantiomeric excess from the peak areas.
Chiral Gas Chromatography (GC)
Chiral GC is suitable for volatile and thermally stable compounds. For amines like 1-Benzyl-3-methylpiperazine, derivatization is often necessary to improve volatility and chromatographic performance.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column.
Procedure:
-
Derivatization: React the amine sample with a chiral derivatizing agent, such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride), to form diastereomers.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature and ramp up to a final temperature to achieve separation.
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: 280 °C.
-
-
Analysis and Quantification: The diastereomers will have different retention times on an achiral or chiral column. Calculate the enantiomeric excess from the peak areas of the diastereomers.
Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent volumes. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve enantiomeric separation.[7]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a buffer (e.g., phosphate buffer) at a specific pH and add a chiral selector (e.g., sulfated β-cyclodextrin).[7]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.
-
Electrophoretic Conditions:
-
Voltage: Typically 15-30 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at 200-220 nm.
-
-
Analysis and Quantification: The enantiomers will migrate at different velocities, resulting in separate peaks. Calculate the enantiomeric excess from the corrected peak areas.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be a rapid method for determining enantiomeric excess. This technique relies on the formation of diastereomeric complexes that exhibit distinct chemical shifts for the enantiomers.[5][13]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Using a Chiral Solvating Agent (CSA): Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃). Add an equimolar amount of a CSA (e.g., (S)-N-Benzyl-3-methylpiperazine-2,5-dione for amino acid esters).[14]
-
Using a Chiral Derivatizing Agent (CDA): React the sample with a CDA (e.g., Mosher's acid) to form diastereomers.
-
-
NMR Data Acquisition: Acquire a high-resolution proton (¹H) or other relevant nuclei (e.g., ¹⁹F if a fluorine-containing CDA is used) NMR spectrum.
-
Analysis and Quantification: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. The enantiomeric excess is determined by integrating these signals.
Visualizing the Workflow and Comparisons
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in method selection.
References
- 1. ymc.eu [ymc.eu]
- 2. Improved chiral SFC screening for analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector | National Institute of Justice [nij.ojp.gov]
- 4. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of Chiral Piperazines: New Methods vs. Established Routes
For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral piperazines remains a critical challenge. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in blockbuster drugs. This guide provides an objective comparison of emerging synthetic methodologies for chiral piperazines against established techniques, supported by experimental data to inform strategic decisions in pharmaceutical research and development.
This guide delves into a range of synthetic strategies, from classical approaches utilizing the chiral pool to modern catalytic asymmetric methods. Key performance indicators such as chemical yield, enantiomeric excess (ee), diastereoselectivity (dr), and scalability are presented in structured tables for straightforward comparison. Detailed experimental protocols for representative methods are also provided to facilitate their implementation.
Established Methods: A Foundation of Chiral Piperazine Synthesis
Traditional routes to chiral piperazines often rely on the use of readily available chiral starting materials or the separation of racemic mixtures. While robust, these methods can have limitations in terms of substrate scope and overall efficiency.
One of the most common classical approaches involves the use of the chiral pool , particularly amino acids. For instance, optically pure amino acids can be converted into 1,2-diamines, which then undergo cyclization to form the piperazine ring.[1][2] Another established strategy employs chiral auxiliaries , such as (R)-(-)-phenylglycinol, to direct the stereochemical outcome of the reaction.[3]
Emerging Synthetic Strategies: Catalytic and Enantioselective Approaches
Recent years have witnessed the development of powerful new methods that offer more direct and efficient access to chiral piperazines, often with high levels of stereocontrol. These catalytic asymmetric methods are at the forefront of modern organic synthesis.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation has emerged as a highly effective strategy for the synthesis of chiral piperazines. Two notable examples include:
-
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols: This method provides access to chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The resulting piperazin-2-ones can then be readily reduced to the corresponding chiral piperazines without loss of optical purity.[4][5]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines: The direct asymmetric hydrogenation of pyrazines can be achieved by activating the substrate with alkyl halides. This iridium-catalyzed process affords a wide range of chiral piperazines with high enantiomeric excess.[6][7]
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones represents another powerful tool for constructing chiral piperazine frameworks. This method allows for the enantioselective introduction of substituents at the α-position to the carbonyl group, leading to highly enantioenriched tertiary piperazin-2-ones that can be subsequently reduced.[3][8][9]
Organocatalysis
Organocatalysis has provided a metal-free alternative for the enantioselective synthesis of functionalized piperazines. One such approach involves the organocatalytic enantioselective chlorination of aldehydes, followed by a series of transformations to yield C2-functionalized piperazines.[10][11]
Direct C-H Functionalization
A more recent and cutting-edge approach involves the direct asymmetric C-H functionalization of the piperazine core. The use of a chiral ligand, such as (-)-sparteine, in combination with an organolithium base allows for the enantioselective deprotonation and subsequent functionalization of N-Boc protected piperazine.[12]
Quantitative Comparison of Synthetic Methods
The following tables summarize the key performance metrics for the discussed synthetic methods, allowing for a direct comparison of their efficacy.
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) | dr | Reference |
| Pd-Catalyzed Asymmetric Hydrogenation | Pd(OCOCF3)2 / (R)-TolBINAP | Pyrazin-2-ol | Chiral Piperazin-2-one | up to 95 | up to 90 | >20:1 | [4] |
| Ir-Catalyzed Asymmetric Hydrogenation | [Ir(COD)Cl]2 / (S,S)-f-Binaphane | Activated Pyrazine | Chiral Piperazine | up to 99 | up to 96 | >20:1 | [6] |
| Pd-Catalyzed Asymmetric Allylic Alkylation | Pd2(pmdba)3 / PHOX ligand | N-protected Piperazin-2-one | α-Tertiary Piperazin-2-one | Good to excellent | Good to excellent | N/A | [9] |
| Organocatalysis | Proline derivative | Aldehyde | C2-functionalized Piperazine | 35-60 (overall) | 75-98 | N/A | [10] |
| Direct C-H Lithiation | s-BuLi / (-)-sparteine | N-Boc Piperazine | α-functionalized Piperazine | N/A | up to 98 | N/A | [12] |
| Chiral Pool Synthesis | N/A | Amino Acid | 2,3-disubstituted Piperazine | Good | High | High | [1][2] |
Experimental Protocols
General Procedure for Pd-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[4]
To a dried Schlenk tube are added pyrazin-2-ol (0.2 mmol), Pd(OCOCF3)2 (3.3 mol%), and (R)-TolBINAP (3.3 mol%). The tube is evacuated and backfilled with argon three times. Dichloromethane (1.5 mL) and benzene (1.5 mL) are added, followed by p-toluenesulfonic acid monohydrate (100 mol%). The mixture is then transferred to an autoclave. The autoclave is purged with hydrogen three times and then pressurized with hydrogen to 1000 psi. The reaction is stirred at 80 °C for 24 hours. After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral piperazin-2-one.
General Procedure for Ir-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines[6]
In a glovebox, [Ir(COD)Cl]2 (1.0 mol%) and the chiral ligand (2.2 mol%) are added to a vial. Anhydrous solvent (3.0 mL) is added, and the mixture is stirred for 10 minutes. The pyrazinium salt (0.20 mmol) is then added. The vial is placed in an autoclave, which is purged with hydrogen three times and then pressurized to 600 psi. The reaction is stirred at 30 °C for 36 hours. After carefully releasing the pressure, the reaction mixture is concentrated, and the residue is purified by flash chromatography to give the chiral piperazine.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
References
- 1. mdpi.com [mdpi.com]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Conformational Differences Between Cis- and Trans-Disubstituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce basic centers and modulate the physicochemical properties of drug candidates. The conformational behavior of substituted piperazines is a critical determinant of their biological activity, influencing how they present their pharmacophoric groups to target receptors. This guide provides a detailed comparison of the conformational differences between cis- and trans-disubstituted piperazines, supported by experimental data and established principles of stereochemistry.
Conformational Preferences: A Tale of Two Isomers
The piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of cis- and trans-disubstituted piperazines is largely dictated by the steric interactions of the substituents with the rest of the ring.
Trans-Disubstituted Piperazines: In the case of 1,4- and 2,5-disubstituted piperazines, the trans isomers are generally more stable. This increased stability arises from their ability to adopt a chair conformation where both substituents occupy the sterically favored equatorial positions, minimizing 1,3-diaxial interactions. X-ray crystallography studies on trans-2,5-dimethylpiperazine-1,4-diium salts have confirmed this diequatorial arrangement in the solid state.[1]
Cis-Disubstituted Piperazines: Conversely, cis isomers are constrained to have one substituent in an equatorial position and the other in an axial position in a chair conformation. This arrangement leads to significant steric strain due to 1,3-diaxial interactions between the axial substituent and the axial hydrogen atoms on the same side of the ring. Consequently, cis isomers are generally higher in energy and less stable than their trans counterparts. In some cases, to alleviate this strain, the ring may adopt a higher-energy twist-boat conformation.
Quantitative Conformational Analysis
The conformational preferences of disubstituted piperazines can be quantified using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as well as computational modeling.
X-ray Crystallography Data
X-ray crystallography provides precise atomic coordinates in the solid state, offering a definitive picture of the preferred conformation. Below is a summary of crystallographic data for representative trans-disubstituted piperazines, which consistently show a chair conformation with equatorial substituents.
| Compound | Substitution | Conformation | Key Dihedral Angles (°C-N-C-C) | Reference |
| trans-1,4-Diphenylpiperazine | 1,4- | Chair | -56.8, 57.2 | [2] |
| trans-2,5-Dimethylpiperazine-1,4-diium | 2,5- | Chair | Not specified in abstract | [1] |
Note: Data for cis isomers in the solid state is less common due to their inherent instability, which can make crystallization challenging.
NMR Spectroscopy Data
NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful tool for determining the conformation of molecules in solution. The magnitude of the vicinal coupling constant (³J) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
In a chair conformation:
-
Axial-Axial (a-a) coupling: The dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: The dihedral angles are ~60°, leading to smaller coupling constants (typically 2-5 Hz).
For a trans-1,4-disubstituted piperazine in a diequatorial chair conformation, the ring protons are in axial and equatorial positions. The coupling between vicinal axial and equatorial protons would be expected to be small. For a cis-1,4-disubstituted piperazine (one axial, one equatorial substituent), the conformational equilibrium may be more complex, potentially involving ring inversion to a conformer with one equatorial and one axial substituent. This dynamic process can lead to averaged coupling constants.
| Isomer (Example: 1,4-Disubstituted) | Expected Predominant Conformer | Predicted Vicinal ¹H-¹H Coupling Constants (³J) |
| trans | Diequatorial Chair | Small (a-e and e-e couplings) |
| cis | Axial-Equatorial Chair | A mix of large (a-a) and small (a-e, e-e) couplings, often averaged due to conformational fluxionality. |
Conformational Energy Differences
Computational studies can provide valuable insights into the relative energies of different conformers. For simple disubstituted piperazines, the energy difference between the cis and trans isomers is primarily due to the steric strain in the cis isomer.
| Isomer Pair (Example: 1,4-Dimethylpiperazine) | More Stable Isomer | Estimated Energy Difference (kcal/mol) | Reason |
| cis vs. trans | trans | ~1.5 - 2.5 | Avoidance of 1,3-diaxial interactions in the trans isomer. |
Experimental Protocols
Variable Temperature NMR (VT-NMR) Spectroscopy
Objective: To study the conformational dynamics and determine the energy barriers of interconversion between different conformers.
Methodology:
-
Sample Preparation: A solution of the disubstituted piperazine is prepared in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, dichloromethane-d2, or toluene-d8).
-
Data Acquisition: A series of ¹H NMR spectra are recorded over a wide temperature range. The temperature is gradually lowered until the signals for the individual conformers become sharp and distinct (the slow exchange regime). The temperature is then gradually increased to observe the coalescence of these signals and eventually a single time-averaged spectrum at high temperatures (the fast exchange regime).
-
Data Analysis: The coalescence temperature (Tc) and the chemical shift difference between the exchanging signals (Δν) are used to calculate the free energy of activation (ΔG‡) for the conformational interconversion using the Eyring equation. The relative populations of the conformers at low temperatures can be determined by integrating the corresponding signals, which allows for the calculation of the free energy difference (ΔG°) between them.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of the piperazine derivative are grown. This is often the most challenging step and may involve techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the final crystal structure.
Visualization of Conformational Equilibria
The following diagrams illustrate the key conformational equilibria for 1,4- and 2,5-disubstituted piperazines.
Caption: Conformational equilibrium of 1,4-disubstituted piperazines.
Caption: Conformational equilibrium of 2,5-disubstituted piperazines.
Conclusion
The conformational preferences of cis- and trans-disubstituted piperazines are fundamentally different, with significant implications for their use in drug design. Trans isomers generally adopt a more stable diequatorial chair conformation, while cis isomers are subject to destabilizing axial-equatorial arrangements. A thorough understanding of these conformational differences, gained through experimental techniques like NMR and X-ray crystallography and supported by computational methods, is essential for the rational design of piperazine-containing molecules with optimized biological activity and physicochemical properties.
References
Comparative Efficacy of (R)-1-Benzyl-3-methylpiperazine Analogs: An In Vitro and In Vivo Analysis
A series of novel benzylpiperazine derivatives have been synthesized and evaluated for their potential as selective σ1 receptor antagonists, a promising target for the treatment of chronic pain. This guide provides a comparative analysis of their in vitro receptor binding affinities and subsequent in vivo analgesic effects, offering valuable insights for researchers and drug development professionals in the field of pain management.
In Vitro Efficacy: σ Receptor Binding Affinities
The initial screening of the synthesized benzylpiperazine analogs involved determining their binding affinities for σ1 and σ2 receptors. This was conducted through radioligand binding assays, a standard in vitro method to quantify the interaction between a ligand and its receptor. The key metric for this evaluation is the inhibitor constant (Ki), which represents the concentration of the ligand required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.
The results, as summarized in the table below, highlight a clear structure-activity relationship among the analogs. Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) emerged as the most potent and selective ligand for the σ1 receptor.
| Compound | Structure | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |
| 8 (Lead Compound) | - | - | - | 432 |
| 13 | 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-5-phenylpentan-1-one | - | - | - |
| 14 | 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-4-phenylbutan-1-one | - | - | - |
| 15 | 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 |
| 16 | (2E)-1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one | - | - | - |
| 20 | 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-2-phenylethan-1-one | - | - | - |
| 21 | 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylpropan-1-one | - | - | - |
| 22 | 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-4-phenylbutan-1-one | - | - | - |
| 24 | 1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one | - | - | 423 |
Data extracted from a study on new benzylpiperazine derivatives as σ1 receptor ligands.[1]
In Vivo Efficacy: Antinociceptive and Anti-Allodynic Effects
Based on its superior in vitro profile, compound 15 was selected for in-depth in vivo evaluation in mouse models of inflammatory and neuropathic pain. The compound demonstrated significant, dose-dependent antinociceptive and anti-allodynic effects.
| In Vivo Model | Compound | Dose Range (mg/kg, i.p.) | Outcome |
| Formalin Assay (Inflammatory Pain) | 15 | 3-60 | Dose-dependent antinociception |
| Chronic Constriction Injury (Neuropathic Pain) | 15 | 3-60 | Dose-dependent anti-allodynic effects |
Data extracted from a study on new benzylpiperazine derivatives as σ1 receptor ligands.[1]
Furthermore, a rotarod assay was conducted to assess potential sedative or motor-impairing side effects. Compound 15 showed no significant effects in this assay, indicating that its analgesic properties are not due to sedation.[1]
Experimental Protocols
The affinities of the benzylpiperazine derivatives for σ1 and σ2 receptors were determined using radioligand binding assays.[1]
-
σ1 Receptor Assay:
-
Radioligand: [3H]-pentazocine
-
Preparation: Guinea pig brain membranes
-
Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compounds.
-
Detection: The amount of bound radioligand was measured to determine the inhibition by the test compounds and calculate the Ki values.
-
-
σ2 Receptor Assay:
-
Radioligand: [3H]-DTG in the presence of haloperidol to block σ1 sites.
-
Preparation: Rat liver membranes
-
Procedure: Similar to the σ1 receptor assay, membranes were incubated with the radioligand and test compounds.
-
Detection: The binding affinity for the σ2 receptor was determined.
-
The in vivo analgesic efficacy of the lead compound was evaluated in established mouse models of pain.
-
Formalin-Induced Inflammatory Pain:
-
Model: Mice were injected with a dilute formalin solution into the paw, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase).
-
Procedure: The test compound or vehicle was administered prior to the formalin injection.
-
Measurement: The time the animals spent licking the injected paw was recorded as a measure of pain.
-
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Model: The sciatic nerve of the mouse was loosely ligated, leading to the development of chronic neuropathic pain symptoms like allodynia (pain from a non-painful stimulus).
-
Procedure: The test compound was administered to animals that had developed allodynia.
-
Measurement: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Visualizing the Drug Discovery Workflow
The following diagram illustrates the logical progression from in vitro screening to in vivo validation for the benzylpiperazine analogs.
Caption: Workflow from synthesis and in vitro screening to in vivo testing.
Conclusion
The presented data demonstrates a successful application of a structured drug discovery approach, moving from a library of synthesized compounds to the identification of a promising lead candidate with demonstrated in vivo efficacy. The benzylpiperazine scaffold, particularly as embodied in compound 15 , shows significant promise for the development of novel σ1 receptor antagonists for the treatment of chronic pain. Further optimization of this series could lead to the development of clinically viable drug candidates.
References
Safety Operating Guide
Proper Disposal of (R)-1-Benzyl-3-methylpiperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (R)-1-Benzyl-3-methylpiperazine, a common intermediate in pharmaceutical research.
This compound is classified as a substance that causes severe skin burns and eye damage. [1] To the best of current knowledge, the toxicological properties of this material have not been thoroughly investigated.[1] Therefore, cautious handling and strict adherence to disposal protocols are critical to mitigate potential health and environmental risks.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol [2][3] |
| Boiling Point | 281.5°C at 760 mmHg[] |
| Density | 0.991 g/cm³[] |
Experimental Protocols: Disposal Procedure
The recommended procedure for the disposal of this compound is incineration by a licensed waste disposal company.[1][5][6] This method ensures the complete destruction of the compound, preventing its release into the environment.
Step-by-Step Disposal Plan:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, protective clothing, and eye/face protection.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if inhalation of vapors or dust is possible.[1]
-
Waste Collection:
-
Waste Storage:
-
Incineration Method:
-
Regulatory Compliance:
-
All disposal activities must be conducted in accordance with local, regional, national, and international regulations.[1]
-
Engage a licensed and approved waste disposal company to handle the transportation and final disposal of the chemical waste.
-
-
Spill Cleanup:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-1-Benzyl-3-methylpiperazine
This document provides crucial safety and logistical information for the handling of (R)-1-Benzyl-3-methylpiperazine, a piperazine derivative. The following guidance is based on safety data for structurally similar compounds and general best practices for handling piperazine derivatives, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any new experimental protocol.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures to be performed.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential for all laboratory work to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate gloves to prevent skin contact. Nitrile gloves are commonly used for handling chemicals, but glove compatibility should be verified. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing and skin from contamination. |
| Chemical-Resistant Apron | Consider using a chemical-resistant apron over the lab coat for added protection during procedures with a high risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
| Respirator | If engineering controls are not sufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety during the handling and use of this compound.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of any potential dust or vapors.[2][3]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1][2]
-
Contamination: Launder contaminated clothing before reuse.[2]
Spill Response:
-
Minor Spills: For small spills, immediately clean the area.[2] Use an appropriate absorbent material for liquids. For solids, carefully sweep or vacuum the material, avoiding dust generation.[2] Place the collected material into a sealed, labeled container for disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[2] If safe to do so, contain the spill to prevent it from entering drains or water courses.[2]
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in designated, clearly labeled, and sealed containers.
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. This should be done through a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of according to institutional guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
